Product packaging for Barium oxalate(Cat. No.:CAS No. 516-02-9)

Barium oxalate

Cat. No.: B1583759
CAS No.: 516-02-9
M. Wt: 227.36 g/mol
InChI Key: SGOYWBVFEOGMRP-UHFFFAOYSA-N
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Description

Evolution of Academic Interest in Oxalate (B1200264) Chemistry with Specific Focus on Barium Oxalate Systems

The study of oxalate chemistry has a rich history, rooted in early observations of naturally occurring metallic oxalates in minerals, plants, and animals. conicet.gov.arnih.gov Oxalic acid, the simplest dicarboxylic acid, was first isolated from wood-sorrels (genus Oxalis), from which it derives its name. wikipedia.org Early academic interest focused on the fundamental properties and reactions of oxalates, including their role in biological processes and their simple chemical synthesis. nih.govwikipedia.orgnhri.org.tw

Academic focus on this compound specifically has evolved from basic synthesis and characterization to more complex applications. Initially, studies centered on its formation, solubility, and thermal decomposition. akjournals.com Researchers investigated the various hydrated forms of this compound, such as BaC₂O₄·xH₂O (where x can be 0.5, 1, 2, or 3.5), noting that the higher hydrates are relatively unstable and readily transform into lower ones. conicet.gov.armdpi.com

Over time, the demand for advanced materials with high thermal stability for industries like pyrotechnics and ceramics propelled the research and development of this compound. scirp.orgsemanticscholar.org A significant shift occurred with the discovery that this compound serves as an excellent precursor for producing barium titanate (BaTiO₃), a critical material in the electronics industry. mdpi.comripublication.comaip.org This discovery spurred a new wave of research focused on controlling the synthesis of this compound to produce high-purity, well-defined precursors for these advanced ceramics. ripublication.comgoogle.com Methods like gel growth were developed to produce high-quality single crystals, allowing for detailed studies of their structure and properties. scirp.orgresearchgate.netjetir.org More recently, interest has expanded to include the synthesis of this compound nanoparticles and the exploration of its potential in fields like thermochemical energy storage. scirp.orgacs.org

Interdisciplinary Significance of this compound in Contemporary Materials Science and Chemical Research

This compound's significance extends across multiple scientific fields, demonstrating its interdisciplinary nature. Its applications are rooted in its chemical and physical properties, which are leveraged in various technologies.

In materials science , this compound is primarily valued as a precursor for the synthesis of advanced functional materials.

Electronic Ceramics: It is a key intermediate in the production of barium titanate (BaTiO₃), a perovskite-type ceramic with excellent dielectric and ferroelectric properties. mdpi.comscirp.orgaip.org BaTiO₃ is essential for manufacturing electronic components such as multilayer ceramic capacitors (MLCCs) and thermistors. scirp.org The thermal decomposition of barium titanyl oxalate, derived from this compound, is a common route to synthesize BaTiO₃ nanoparticles. ripublication.comaip.org

Pyrotechnics: Barium compounds are known for imparting a green color to flames, and this compound is used as a colorant in pyrotechnic compositions for fireworks. mdpi.cominoe.ro Its stability and decomposition characteristics are crucial for these applications. scirp.org

Nanomaterials: Research has focused on synthesizing this compound nanoparticles. scirp.org These nanoparticles can exhibit different properties from their bulk counterparts and are precursors for creating nanostructured barium titanate, which can have enhanced dielectric properties. aip.org

Crystal Growth: The low solubility of this compound in water makes it an ideal model compound for studying crystal growth mechanisms, particularly through gel diffusion methods. jetir.orginoe.roresearchgate.net These studies help in understanding the fundamental processes of nucleation and crystal morphology. researchgate.net

In chemical research , this compound is a subject of investigation for its thermal and structural properties.

Thermal Analysis: The thermal decomposition of this compound has been studied extensively to understand its degradation pathways and kinetics. akjournals.comscirp.orgsemanticscholar.org Thermogravimetric analysis (TGA) shows that its decomposition occurs in distinct stages, providing insights into solid-state reaction mechanisms. scirp.orgsemanticscholar.org

Structural Chemistry: Researchers have explored the synthesis and characterization of new compounds incorporating this compound. Recent work has shown the creation of novel mixed-anion frameworks by combining this compound with oxo-anions like hydrogen phosphite, an area of research that is still in its early stages. mdpi.com

Energy Storage: this compound has been investigated for its potential in thermochemical energy storage. acs.org However, unlike calcium oxalate, it exhibits irreversible dehydration, which currently limits its applicability but also presents a challenge for future research. acs.org

The following table summarizes key research findings on the thermal decomposition of this compound.

Heating Rate (°C/min)Initial Decomposition Temp. (°C)Temp. of Max. Weight Loss (°C)Activation Energy (kJ·mol⁻¹) (Method)Reference
10~220~320185.4 (Coats & Redfern) scirp.org, semanticscholar.org
10~220~320187.42 (Ozawa) scirp.org, semanticscholar.org
7--- scirp.org, semanticscholar.org
5--- scirp.org, semanticscholar.org

Data derived from thermogravimetric analysis under a nitrogen atmosphere.

Current Gaps and Emerging Frontiers in this compound Scholarly Investigations

Despite decades of research, several knowledge gaps and exciting new frontiers remain in the study of this compound. These emerging areas are poised to drive future investigations and unlock new applications for this versatile compound.

Current Research Gaps:

Morphology Control: While methods for growing this compound crystals exist, precise control over their morphology (shape and size) remains a challenge. google.com Research into morphology-controlled synthesis is relatively limited, yet it is crucial as the properties of the final material, such as barium titanate, are highly dependent on the precursor's characteristics. google.com

Dehydration/Rehydration Mechanism: The irreversible dehydration of this compound is a significant drawback for its use in thermochemical energy storage. acs.org A deeper understanding of the structural changes that prevent rehydration is needed to potentially modify the material or find solutions to this problem. acs.org Studies have linked this irreversibility to a transition into a dense network structure upon dehydration, which hinders water vapor access. acs.org

Doping Effects: The influence of doping this compound with various metal ions on its properties and on the properties of the resulting materials (like BaTiO₃) is not fully explored. sphinxsai.com Doping could be a key strategy to tune the electronic, optical, and magnetic properties for specific applications.

Emerging Frontiers:

Advanced Nanomaterials: The synthesis of complex nanostructures, such as core-shell particles (e.g., BaTiO₃@graphene oxide), using this compound-derived precursors is a promising frontier. acs.org These hybrid materials could lead to nanocomposites with enhanced dielectric properties and energy density. acs.org

Novel Framework Compounds: The synthesis of new crystalline structures by combining this compound with other chemical species, such as organic cations or different oxo-anions, is an emerging field. mdpi.com These new materials could exhibit novel properties and functions, expanding the chemical space of oxalate-based compounds. mdpi.com

Nonlinear Dynamics and Pattern Formation: The formation of complex, life-like microstructures ("biomorphs") in systems containing barium ions suggests new research directions in understanding reaction-diffusion systems and nonlinear chemical dynamics. aip.org Exploring how to control these self-organizing processes could lead to novel methods for fabricating materials with intricate, pre-designed structures. aip.org

Sustainable Chemistry: As industries move towards more sustainable practices, the use of oxalate chemistry in hydrometallurgy for metal recovery is gaining interest. researchgate.net While much of this research focuses on other metals, the fundamental principles could inspire new, greener synthesis routes involving this compound.

The following table outlines some emerging research areas and their potential impact.

Emerging FrontierResearch FocusPotential Impact
Advanced Nanomaterials Synthesis of hybrid and core-shell nanostructures.Development of next-generation capacitors, sensors, and energy storage devices.
Novel Framework Compounds Creation of new mixed-anion and organically-templated this compound materials.Discovery of materials with unique optical, magnetic, or catalytic properties.
Reversibility in Energy Storage Overcoming the irreversible dehydration of this compound.Enabling its use in practical thermochemical energy storage cycles.
Controlled Morphology Developing precise synthesis methods to control crystal size and shape.Enhancing the performance and reliability of barium titanate-based electronics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2BaO4 B1583759 Barium oxalate CAS No. 516-02-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

516-02-9

Molecular Formula

C2H2BaO4

Molecular Weight

227.36 g/mol

IUPAC Name

barium(2+);oxalate

InChI

InChI=1S/C2H2O4.Ba/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);

InChI Key

SGOYWBVFEOGMRP-UHFFFAOYSA-N

SMILES

C(=O)(C(=O)[O-])[O-].[Ba+2]

Canonical SMILES

C(=O)(C(=O)O)O.[Ba]

Other CAS No.

516-02-9

Pictograms

Irritant

Origin of Product

United States

Advanced Synthetic Methodologies and Crystallization Engineering of Barium Oxalate

Precipitation-Based Synthesis Routes and Mechanistic Elucidations

Precipitation from aqueous or non-aqueous solutions is the most common and cost-effective method for synthesizing barium oxalate (B1200264). The process typically involves a double displacement reaction between a soluble barium salt, such as barium chloride (BaCl₂) or barium nitrate (B79036) (Ba(NO₃)₂), and a soluble oxalate source like oxalic acid (H₂C₂O₄) or ammonium (B1175870) oxalate ((NH₄)₂C₂O₄). researchgate.netwikipedia.org

Reaction Example: BaCl₂ + H₂C₂O₄ → BaC₂O₄↓ + 2 HCl wikipedia.org

This method's effectiveness lies in the ability to precisely control reaction conditions to engineer the final product's characteristics.

The formation of barium oxalate via precipitation is a multi-step process involving nucleation (the initial formation of stable crystal nuclei) and subsequent crystal growth. The kinetics of these processes are fundamental to controlling the final particle characteristics.

In aqueous solutions, the nucleation of this compound has been found to follow a primary heterogeneous mechanism, meaning the nuclei form on existing foreign particles or impurities within the system. core.ac.uk The rate of nucleation is exponentially dependent on the level of supersaturation in the solution. core.ac.uk

The crystal growth phase for this compound is predominantly governed by a surface-integration-controlled mechanism. core.ac.uk This implies that the rate-limiting step is the incorporation of ions from the solution onto the crystal's surface. Studies have shown that the growth rate follows a first-order law with respect to supersaturation, which distinguishes it from other sparingly soluble oxalates like calcium oxalate monohydrate, whose growth is often proportional to the square of the supersaturation. core.ac.uk In the broader context of metal oxalate precipitation, equilibrium calculations show that while the free barium ion (Ba²⁺) is the dominant species in solution, some aqueous this compound complex (BaC₂O₄(aq)) also forms and participates in the precipitation pathway. acs.org

While most synthesis occurs in aqueous media, non-aqueous solvents are also utilized. For instance, the preparation of titanyl oxalate complexes involving barium often uses isopropanol (B130326) or ethanol (B145695) as the solvent medium. capes.gov.brcapes.gov.br The kinetics in these non-aqueous systems are influenced by the different solubility and diffusion characteristics of the reactants.

The morphology (shape) and size of this compound particles can be meticulously controlled by adjusting various reaction parameters. This control is crucial as these properties directly impact the characteristics of the final ceramic materials derived from the oxalate precursor. core.ac.ukkoreascience.kr

Key parameters include:

pH: The pH of the reaction medium is critical. For the synthesis of related compounds like barium titanyl oxalate, a pH of 4 to 6 is maintained to prevent the premature precipitation of other species and to ensure the complete precipitation of the desired oxalate complex. imp.kiev.ua

Temperature: Temperature affects both solubility and reaction rates. Studies on gel growth show that an increase in temperature leads to higher aqueous solubility of this compound, which in turn decreases the nucleation density, resulting in fewer but potentially larger crystals. researchgate.net In precipitation methods, temperatures are typically controlled in the range of 20–50 °C.

Reactant Concentration: Higher concentrations of feed solutions, such as barium chloride, lead to an increased availability of ions, which enhances the nucleation density and can result in the formation of dense, fibrous crystal structures. researchgate.net

Aging Time: Allowing the precipitate to age in the mother liquor for extended periods (from 2 to 24 hours) is a common practice. This process, known as Ostwald ripening, promotes the growth of larger, more uniform crystals at the expense of smaller ones, leading to a more homogenous particle size distribution. koreascience.kr In some homogeneous precipitation studies, increasing aging time led to the agglomeration of initially monosized spherical particles. koreascience.kr

Table 1: Effect of Reaction Parameters on this compound Characteristics

ParameterEffectResulting Morphology/PropertySource(s)
pH Controlled around 4-6Prevents premature precipitation of other species, optimizes purity. imp.kiev.ua
Temperature Increased temperatureIncreases solubility, decreases nucleation density. researchgate.net
Reactant Conc. Increased concentrationIncreases nucleation density. researchgate.net
Aging Time Increased aging timePromotes crystal growth and uniformity, can lead to agglomeration. koreascience.kr

This compound is a vital precursor for producing important ferroelectric ceramics, most notably Barium Titanate (BaTiO₃). koreascience.kr Co-precipitation strategies are employed to create complex, multi-element oxalate precursors that yield these ceramics upon calcination (high-temperature decomposition).

One common approach is the semi-oxalate method , where this compound is precipitated onto the surface of suspended titanium dioxide (TiO₂) particles. researchgate.net This is achieved by adding an oxalate source to a suspension of TiO₂ in a barium salt solution, leading to heterogeneous nucleation of this compound on the TiO₂ surface. This ensures a more homogeneous mixing of the barium and titanium components compared to simple solid-state mixing. researchgate.net

Another advanced method involves the synthesis of a complex molecular precursor, barium titanyl oxalate (BaTiO(C₂O₄)₂·4H₂O) . capes.gov.brkoreascience.kr This can be achieved by reacting a soluble titanium complex with a barium salt solution. For example, titanyl oxalate (TiOC₂O₄) can be converted to a soluble ammonium titanyl oxalate, which then reacts with a barium precursor solution in a cation-exchange reaction to precipitate the complex. capes.gov.br Similarly, co-precipitation can be used to create even more complex precursors, such as barium-strontium titanyl oxalate [Ba₁₋ₓSrₓTiO(C₂O₄)₂·4H₂O], for the synthesis of barium strontium titanate (BST) powders. capes.gov.br

Influence of Reaction Parameters on Particle Morphology and Size Distribution

Hydrothermal and Solvothermal Synthesis of this compound Architectures

While precipitation is the dominant synthesis route, hydrothermal and solvothermal methods are prominent in the synthesis of derivative materials from oxalate precursors. These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures. Although less common for the direct synthesis of pure this compound, these methods are frequently used to convert the co-precipitated this compound-based precursors into final ceramic products like BaTiO₃. The oxalate co-precipitation method is often a precursor step to a subsequent hydrothermal treatment to produce fine BaTiO₃ powder.

Gel Growth Methodologies for this compound Single Crystals

Gel growth is a specialized technique used to grow high-quality single crystals of substances with low solubility, like this compound, by suppressing spontaneous nucleation. ias.ac.in The gel acts as a diffusion medium, allowing reactants to slowly mix and react, leading to the controlled growth of a limited number of crystals. cecri.res.in This method is particularly suitable for growing crystals at ambient temperature. ias.ac.inresearchgate.net

Agar (B569324) gel is a popular medium for the crystallization of this compound. ias.ac.inresearchgate.net The process typically involves preparing a gel containing one of the reactants (e.g., barium chloride) and then pouring a solution of the second reactant (e.g., oxalic acid) on top. The ions diffuse slowly through the gel's porous network, and where they meet at a critical supersaturation, crystals begin to grow. cecri.res.in

The growth kinetics and final crystal morphology are highly dependent on the gel's properties and the reactant conditions:

Gel pH: The pH of the gel has a direct impact on the nucleation kinetics. cecri.res.in Gels with a more acidic pH (e.g., 3.5 vs. 4.5) have been shown to produce a higher number of nucleation sites. cecri.res.in

Gel Age and Density: The structure of the gel, influenced by its age and concentration, affects the diffusion rate of ions through its matrix, thereby controlling the nucleation density and the ultimate size of the crystals. cecri.res.inresearchgate.net

Reactant Concentration: The concentration of the reactants affects the growth rate and the final morphology. Varying concentrations can produce a range of crystal habits, including prismatic, platy-shaped spherulites, and dendrites. ias.ac.inresearchgate.net

Temperature: As with precipitation, lower temperatures can lead to a gradual increase in supersaturation, which can enhance the growth rate and size of the crystals. researchgate.net

Using this method, researchers have successfully grown various forms of this compound crystals, including transparent prismatic bi-pyramidal shapes and spherulites, which are spherical aggregates of radially oriented microcrystals. cecri.res.inresearchgate.net

Table 2: Summary of this compound Crystal Growth in Gel Systems

Growth SystemKey ParameterObservationResulting MorphologySource(s)
Agar Gel Reactant ConcentrationVaried to optimize growthPrismatic platy shaped spherulites, dendrites ias.ac.in
Agar Gel Gel Density/Setting TimeAffects diffusion and nucleationTransparent prismatic bi-pyramidal, spherulites researchgate.net
Generic Gel Gel pHLower pH (more acidic) increases nucleation sitesSpherulites cecri.res.in
Silica (B1680970) Gel TemperatureHigher temperature decreases nucleation densitySpherulites, fibers researchgate.net

Silica Gel Systems for Periodic Crystallization Phenomena

The growth of this compound crystals in silica gel systems can lead to the fascinating phenomenon of periodic crystallization, often observed as Liesegang rings. This process involves the controlled reaction of barium chloride and oxalic acid within a silica hydrogel matrix. The formation and characteristics of these periodic structures are influenced by a variety of experimental conditions.

Research into the periodic crystallization of this compound has systematically studied the impact of several factors on the formation of Liesegang rings. These factors include the pH of the gel, the concentrations of the inner and outer electrolytes (oxalic acid and barium chloride, respectively), and the temperature. ias.ac.in The spacing and formation time of the rings are governed by two principal laws: Jablczynski's spacing law and the time law of Morce and Pierce. ias.ac.in

Studies have shown that as the pH of the gel medium increases, both the velocity constant (K), which relates to the rate of precipitate front movement, and the spacing coefficient (S), which describes the distance between consecutive rings, tend to decrease. ias.ac.in This is attributed to the increased hardness of the gel at higher pH, which diminishes the diffusion rate of the barium ions. ias.ac.in Similarly, increasing the concentration of the inner electrolyte (oxalic acid) while keeping the outer electrolyte concentration constant also leads to a decrease in both K and S. ias.ac.in Conversely, an increase in the concentration of the outer electrolyte (barium chloride) enhances the diffusion rate of Ba²⁺ ions, resulting in a greater velocity constant. ias.ac.in Temperature also plays a role, with studies conducted at various temperatures to understand its effect on the diffusion process and ring formation. ias.ac.in

The orientation of the reactants is crucial; Liesegang rings form when barium chloride solution is poured over a gel set with oxalic acid. If the setup is reversed, with oxalic acid solution poured over a gel containing barium chloride, continuous precipitation is observed instead of distinct rings. This is likely due to the slower diffusion of the heavier barium ions in the upward direction. ias.ac.in

Optimization of Growth Parameters (e.g., concentration, temperature, pH)

Concentration: The concentration of the feed solution (e.g., barium chloride) significantly impacts the nucleation density and crystal morphology. researchgate.net At higher concentrations of the feed solution (e.g., above 3 N), the formation of dense fibers is often observed. As the concentration of the barium chloride solution increases, the nucleation density also increases due to the greater availability of barium ions. researchgate.net The optimal conditions for growing well-defined, transparent, and larger crystals often involve a balance, avoiding excessively high concentrations that lead to rapid, uncontrolled precipitation or fibrous growth. jetir.org

Temperature: Crystallization temperature has a pronounced effect on controlling the nucleation density. cecri.res.inresearchgate.net An increase in temperature generally leads to a decrease in the number of nucleation sites. cecri.res.inresearchgate.net This is explained by the principles of supersaturation; as temperature rises, the supersaturation of the solution decreases, which in turn reduces the rate of nucleation. cecri.res.in Furthermore, the aqueous solubility of this compound increases with temperature, which also contributes to a lower crystal count at higher temperatures. cecri.res.in By carefully controlling the temperature, it is possible to grow a smaller number of larger, more perfect single crystals. cecri.res.in

pH: The pH of the silica gel is a critical factor in determining the structure of the gel and, consequently, the growth of the crystals. cecri.res.in Perfect single crystals of this compound monohydrate have been successfully grown in gels with a higher pH. cecri.res.in The minimum pH for the crystallization of this compound has been reported to be around 3.5. cecri.res.in As the pH increases, the gel structure can change, which in turn affects ion transport and nucleation. A decrease in the number of nuclei is often observed in gels with a higher pH, which can be attributed to a decrease in the pore size of the gel matrix, thus diminishing ion transport. cecri.res.in An optimized pH of 4.5 has been noted for retaining the purity of the crystals. cecri.res.in

The following table summarizes the observed effects of these key parameters on the crystallization of this compound in gel systems.

ParameterEffect on Nucleation DensityEffect on Crystal Quality/MorphologyReference
Concentration (Feed Solution) Increases with increasing concentration.High concentrations can lead to dense fibrous growth. Optimal concentrations yield well-defined crystals. researchgate.net
Temperature Decreases with increasing temperature.Higher temperatures can lead to fewer, but larger and more perfect, single crystals. cecri.res.inresearchgate.net
pH (Gel Medium) Decreases with increasing pH.Higher pH values can promote the growth of perfect single crystals. An optimal pH can enhance crystal purity. cecri.res.in

Reverse Micelle and Nanoparticle Synthesis Techniques for this compound

The synthesis of this compound nanoparticles has been successfully achieved using the reverse micelle (or water-in-oil microemulsion) technique. researchgate.netbenthamopen.com This method offers a versatile route for producing nanoparticles with controlled size and morphology by using the aqueous cores of the reverse micelles as constrained microreactors. repositorioinstitucional.mx

In a typical synthesis, two separate microemulsion systems are prepared. One contains an aqueous solution of a barium salt, such as barium nitrate, while the other contains an aqueous solution of an oxalate source, like ammonium oxalate. researchgate.net These microemulsions consist of water droplets dispersed in a continuous oil phase (e.g., n-octane or cyclohexane), stabilized by a surfactant (e.g., CTAB or Triton X-100) and often a co-surfactant (e.g., 1-butanol). researchgate.netrepositorioinstitucional.mx

When the two microemulsions are mixed, the nanometer-sized water droplets continuously collide, coalesce, and exchange their contents. This mixing of the reactants within the confined space of the droplets leads to the precipitation of this compound nanoparticles. The size and shape of the resulting nanoparticles are influenced by factors such as the water-to-surfactant molar ratio (which controls the size of the aqueous cores), the nature of the surfactant, and the concentration of the reactants. researchgate.netmdpi.com

Studies have demonstrated the fabrication of spherical this compound (BaC₂O₄) nanoparticles with high crystallinity using this method. researchgate.netbenthamopen.com Characterization techniques such as Transmission Electron Microscopy (TEM), X-ray Diffraction (XRD), and Fourier Transform Infrared (FTIR) spectroscopy are used to confirm the size, crystallinity, and chemical identity of the synthesized nanoparticles. researchgate.net The reverse micelle technique has proven to be a reliable method for producing not only simple metal oxalates but also for creating precursors for more complex oxide nanomaterials. ias.ac.in

Exploration of Polymorphism and Crystallographic Modifications in this compound Hydrates and Anhydrous Forms

This compound exists in several crystalline forms, including various hydrates and anhydrous polymorphs. The specific form obtained depends on the conditions of preparation, such as temperature and the solvent system used. researchgate.net These different forms exhibit distinct crystal structures and properties.

Hydrated Forms: Several hydrated forms of this compound have been identified and structurally characterized. These include:

This compound Hemihydrate (BaC₂O₄·0.5H₂O): This form can be precipitated at room temperature from aqueous solutions of barium chloride and ammonium oxalate. researchgate.net It crystallizes in the triclinic space group P-1. The structure contains two independent barium atoms, each coordinated to nine oxygen atoms. researchgate.netconicet.gov.ar Interestingly, one of the two independent oxalate ions in the structure is planar, while the other deviates significantly from planarity. conicet.gov.ar

This compound Monohydrate (BaC₂O₄·H₂O): Single crystals of this form have been grown using the gel diffusion technique. cecri.res.inresearchgate.net

This compound Dihydrate (BaC₂O₄·2H₂O): The crystal structure of the dihydrate has been reinvestigated with high precision using synchrotron X-ray and single-crystal X-ray data. It is monoclinic, with the space group P2₁/c. researchgate.netstfc.ac.ukshu.ac.uk In this structure, the barium atoms are coordinated to nine oxygen atoms from both the oxalate ions and the water molecules. stfc.ac.ukshu.ac.uk The oxalate ion itself shows only a minor deviation from planarity. stfc.ac.ukshu.ac.uk

This compound 3.5-Hydrate (BaC₂O₄·3.5H₂O): This higher hydrate (B1144303) has also been structurally characterized. It crystallizes in the monoclinic space group C2/c. researchgate.netresearchgate.net The barium atoms are coordinated to ten oxygen atoms from the oxalate ions and water molecules. researchgate.net

Anhydrous Forms: The thermal decomposition of this compound hydrates leads to the formation of anhydrous phases.

α-BaC₂O₄: This is a low-temperature anhydrous polymorph formed by the dehydration of the hemihydrate in the temperature range of 383–418 K. Its X-ray powder pattern has been indexed on a triclinic cell. researchgate.net

β-BaC₂O₄: This is a high-temperature anhydrous polymorph. It is formed from α-BaC₂O₄ at higher temperatures. researchgate.net

The transition between these hydrated and anhydrous forms is crucial for applications such as thermochemical energy storage, where the reversible dehydration and rehydration cycle is key. However, unlike calcium oxalate, this compound has been shown to exhibit irreversible dehydration, transitioning into a dense network structure that hinders the re-entry of water molecules. acs.org

The table below provides a summary of the crystallographic data for some of the known forms of this compound.

CompoundFormulaCrystal SystemSpace GroupCell Parameters (Å, °)Reference
This compound HemihydrateBaC₂O₄·0.5H₂OTriclinicP-1a = 8.692, b = 9.216, c = 6.146, α = 95.094, β = 95.492, γ = 64.500 researchgate.net
This compound DihydrateBaC₂O₄·2H₂OMonoclinicP2₁/ca = 7.538, b = 11.062, c = 7.105, β = 105.42 researchgate.netshu.ac.uk
This compound 3.5-HydrateBaC₂O₄·3.5H₂OMonoclinicC2/ca = 13.445, b = 7.669, c = 15.018, β = 113.92 researchgate.netresearchgate.net
α-Barium Oxalateα-BaC₂O₄TriclinicP-1a = 5.137, b = 8.764, c = 9.006, α = 83.57, β = 98.68, γ = 99.53 researchgate.net
This compound PhosphiteBa₂(C₂O₄)(H₂PO₃)₂MonoclinicC2/ca = 12.3829, b = 7.9124, c = 11.0858, β = 114.788 mdpi.com

High Resolution Structural and Spectroscopic Investigations of Barium Oxalate

Advanced X-ray Diffraction Studies of Barium Oxalate (B1200264) Crystalline Phases

X-ray diffraction (XRD) is a powerful non-destructive technique for characterizing the crystalline structure of materials. Advanced XRD methods have been instrumental in elucidating the detailed atomic arrangements within barium oxalate and its various forms.

Single-crystal X-ray diffraction provides the most precise and unambiguous determination of a crystal structure. Several hydrates and polymorphs of this compound have been characterized using this technique.

This compound is known to form several hydrates, including BaC₂O₄·0.5H₂O, BaC₂O₄·H₂O, BaC₂O₄·2H₂O, and BaC₂O₄·3.5H₂O. conicet.gov.ar The higher hydrates tend to be unstable and can transform into the lower hydrates at room temperature. conicet.gov.ar

The crystal structure of This compound hemihydrate (BaC₂O₄·0.5H₂O) has been determined to be triclinic, with the space group P-1. conicet.gov.arresearchgate.netnih.gov The structure contains two independent barium ions, each coordinated to nine oxygen atoms. conicet.gov.arresearchgate.netnih.gov One of the oxalate ions is essentially planar, while the other shows significant deviation from planarity. conicet.gov.arresearchgate.netnih.gov

This compound dihydrate (BaC₂O₄·2H₂O) crystallizes in the monoclinic space group P2₁/c. stfc.ac.uk In this structure, the barium atom is coordinated to nine oxygen atoms, originating from both the oxalate ions and water molecules. stfc.ac.uk The oxalate ion itself exhibits only a minor deviation from planarity. stfc.ac.uk

The structure of This compound 3.5-hydrate (BaC₂O₄·3.5H₂O) is monoclinic with the space group C2/c. researchgate.net The barium atoms are coordinated to ten oxygen atoms from both oxalate ions and water molecules. researchgate.net The oxalate ion in this hydrate (B1144303) is planar. researchgate.net

A study on a mixed-anion this compound compound, Ba₂(C₂O₄)(H₂PO₃)₂ , revealed a monoclinic crystal system with space group C2/c. mdpi.com The barium ion is coordinated to nine oxygen atoms, and the oxalate ion is notably twisted. mdpi.com Another complex, C₂H₁₀N₂·Ba(H₂O)₂(HC₂O₄)₄ , is a molecular salt with a monoclinic structure (space group C2/m), where the barium ion has a coordination number of ten. mdpi.com

Table 1: Crystallographic Data for this compound Polymorphs and Hydrates from Single-Crystal XRD

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef
BaC₂O₄·0.5H₂OTriclinicP-18.692(1)9.216(1)6.146(1)95.094(3)95.492(3)64.500(3)4 researchgate.netnih.gov
BaC₂O₄·2H₂OMonoclinicP2₁/c7.538(1)11.062(1)7.105(1)90105.42(1)904 stfc.ac.uk
BaC₂O₄·3.5H₂OMonoclinicC2/c13.489(1)7.663(1)15.085(1)90113.569(5)904 researchgate.net
Ba₂(C₂O₄)(H₂PO₃)₂MonoclinicC2/c12.3829(3)7.9124(2)11.0858(3)90114.788(2)904 mdpi.com
C₂H₁₀N₂·Ba(H₂O)₂(HC₂O₄)₄MonoclinicC2/m------- mdpi.com

Powder X-ray diffraction (PXRD) is a versatile technique used for identifying crystalline phases and determining their relative quantities in a mixture. It is particularly useful for routine analysis and for studying materials that cannot be grown as large single crystals.

The purity of synthesized this compound hydrates, such as BaC₂O₄·0.5H₂O, is commonly confirmed by PXRD. conicet.gov.ar Studies have used PXRD to identify the phases present after synthesis and to ensure that a pure compound has been obtained. acs.org For instance, the PXRD pattern of synthesized BaC₂O₄·0.5H₂O can be matched with standard data from the ICDD-PDF4 database to confirm its identity. acs.org

PXRD has also been employed to characterize anhydrous forms of this compound. For example, the powder pattern of α-BaC₂O₄, formed by the thermal decomposition of the hemihydrate, was indexed to a triclinic unit cell. researchgate.netnih.gov Another study reported a monoclinic system for this compound crystals grown by a single diffusion gel method, with lattice parameters determined from PXRD data. jetir.org

Quantitative analysis using PXRD can be performed to determine the composition of mixtures. This is crucial in studying the thermal decomposition of this compound, where multiple phases can coexist.

In situ X-ray diffraction allows for the real-time observation of structural changes in a material as a function of temperature, pressure, or other environmental factors. This technique has been vital in understanding the thermal behavior of this compound.

In situ XRD studies have followed the thermal decomposition of BaC₂O₄·0.5H₂O. researchgate.netnih.gov These experiments show that the hemihydrate transforms to an anhydrous form, α-BaC₂O₄, in the temperature range of 383–418 K. researchgate.netnih.gov Further heating of the anhydrous forms (α- and β-BaC₂O₄) to temperatures above 400°C leads to the formation of barium carbonate (BaCO₃). researchgate.net The decomposition of barium titanyl oxalate (BTO), a precursor for barium titanate, has also been studied using high-temperature XRD, revealing the formation of BaTiO₃ at temperatures as low as 500°C. ias.ac.in

These in situ investigations provide dynamic information about the phase transitions, including the temperatures at which they occur and the nature of the intermediate and final products. For example, the decomposition of BaC₂O₄·0.5H₂O in a nitrogen atmosphere involves the initial loss of water, followed by the decomposition of the oxalate, which can lead to the formation of barium carbonate and carbon. capes.gov.br

Powder X-ray Diffraction for Phase Identification and Quantitative Analysis

Neutron Diffraction Studies for Light Atom Localization and Hydrogen Bonding in this compound Hydrates

Neutron diffraction is particularly sensitive to light atoms like hydrogen, making it an excellent tool for determining their precise locations and for studying hydrogen bonding networks in hydrated crystals.

The crystal structure of BaC₂O₄·3.5H₂O was investigated using a combination of synchrotron X-ray and neutron powder diffraction data on the deuterated analogue, BaC₂O₄·3.5D₂O. researchgate.net This combined approach allowed for a more precise structural determination, including the location of the deuterium (B1214612) atoms. The study revealed hydrogen bond distances in the range of 2.732(4) to 2.855(5) Å. researchgate.net

Vibrational Spectroscopy of this compound: Insights from Raman and Infrared (FT-IR) Spectroscopy

Vibrational spectroscopy, including Raman and Fourier-transform infrared (FT-IR) spectroscopy, provides valuable information about the chemical bonds and functional groups present in a molecule. These techniques have been used to characterize this compound and its hydrates.

The FT-IR and Raman spectra of BaC₂O₄·0.5H₂O have been recorded and analyzed. conicet.gov.artandfonline.comconicet.gov.ar The spectra show characteristic bands for the oxalate ion and the water molecules. conicet.gov.ar The presence of water of crystallization is confirmed by broad bands in the O-H stretching region (around 2800-3600 cm⁻¹) in the FT-IR spectrum. researchgate.net The FT-IR spectrum of this compound crystals also shows a sharp peak around 534 cm⁻¹, which is attributed to the Ba-O metal-oxygen bond.

The vibrational spectra of this compound hemihydrate show similarities to those of calcium and strontium oxalate monohydrates. conicet.gov.artandfonline.com The analysis of the vibrational modes provides insights into the coordination environment of the metal ion and the geometry of the oxalate ligand.

The vibrational spectra of this compound can be used to characterize the vibrations of the oxalate moiety and the metal-ligand bonds. The oxalate ion (C₂O₄²⁻) has several characteristic vibrational modes.

In the FT-IR spectrum of this compound, the asymmetric stretching of the C-O bond is observed around 1327 cm⁻¹. A strong and sharp band around 1593 cm⁻¹ in the FT-IR spectrum of zinc this compound is indicative of the C-O group. researchgate.net The symmetric stretching of the C-O bonds (νs(CO₂)) in BaC₂O₄·0.5H₂O appears as a strong line in the Raman spectrum at 1474 cm⁻¹, with only weak counterparts in the IR spectrum. tandfonline.com The splitting of this band is suggested to be due to the presence of two structurally different oxalate anions in the unit cell. tandfonline.com

The metal-oxygen (Ba-O) bond is confirmed by a sharp peak at 534 cm⁻¹ in the FT-IR spectrum. The analysis of these vibrations provides information on the strength and nature of the coordination of the oxalate ligand to the barium ion. The positions of the oxalate bands can be influenced by the coordination mode (e.g., bidentate, bridging) and the crystalline environment.

Table 2: Assignment of Major Vibrational Bands in this compound Hemihydrate (cm⁻¹)

Infrared (FT-IR)RamanAssignmentRef
3584, 3515, 3455, 3350-ν(O-H) of water conicet.gov.ar
16361640δ(H₂O) conicet.gov.ar
1603-νas(C=O) researchgate.net
-1474νs(C=O) tandfonline.com
1327-νas(C-O)
795, 765-δ(O-C=O) zenodo.org
534-ν(Ba-O)

Spectroscopic Signatures of Structural Changes and Intercalation

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for probing the structural characteristics of this compound. The resulting spectra provide a distinct signature sensitive to changes in hydration state, polymorphic transitions, and the local coordination environment of the oxalate and barium ions. conicet.gov.arconicet.gov.ar

This compound can exist in several hydrated forms, with the hemihydrate (BaC₂O₄·0.5H₂O) being a common subject of study. conicet.gov.ar The thermal decomposition of these hydrates leads to structural transformations, first into anhydrous polymorphic forms (α-BaC₂O₄ and β-BaC₂O₄) and ultimately to barium carbonate. researchgate.netnih.gov Each of these transitions is accompanied by clear changes in the vibrational spectra.

For instance, the IR spectrum of this compound hemihydrate shows a broad envelope between 2800 and 3600 cm⁻¹, which is characteristic of the symmetric and asymmetric stretching modes of water molecules. researchgate.net The loss of this water upon heating is a primary indicator of the structural change from a hydrated to an anhydrous form. Furthermore, the splitting observed in certain vibrational modes, such as the symmetric C-O stretching vibration (νs(CO₂)), can be related to the presence of structurally distinct oxalate anions within the crystal lattice. conicet.gov.ar

In-situ Raman spectroscopy is particularly valuable for monitoring these structural changes as they occur, for example, during heating. uoc.ac.inmdpi.com Changes in the number, position, and width of Raman bands can be directly correlated with phase transitions, such as the transformation of BaC₂O₄·0.5H₂O to α-BaC₂O₄ at approximately 187°C. conicet.gov.arresearchgate.net

While the intercalation of foreign species into the this compound lattice is not widely reported, spectroscopic techniques would be the primary method for its detection. The introduction of intercalated ions or molecules would alter the crystal lattice and the symmetry of the oxalate ions, leading to predictable shifts in the vibrational frequencies of the C-O, C-C, and Ba-O bonds. These spectral shifts would provide unambiguous evidence of successful intercalation.

A detailed assignment of the vibrational bands for this compound hemihydrate is provided below, based on IR and Raman spectroscopic studies. conicet.gov.ar

Vibrational ModeInfrared (IR) Band Position (cm⁻¹)Raman Band Position (cm⁻¹)Assignment
ν(OH)~3435Not ObservedO-H Stretching in Water
νas(CO₂)16031611Antisymmetric C-O Stretch
νs(CO₂)1466, 14201474, 1461Symmetric C-O Stretch
δ(O-C-O) + ν(C-C)13151317O-C-O Deformation & C-C Stretch
δ(O-C-O)780782O-C-O Deformation
ν(Ba-O) + Lattice Modes517519Ba-O Stretch and Lattice Vibrations

Electron Microscopy Techniques for Morphological and Nanostructural Characterization

Electron microscopy, including both Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provides direct, high-resolution visualization of this compound's external morphology and internal structure. These techniques are indispensable for understanding the relationship between synthesis conditions and the resulting crystal size, shape, and crystalline perfection.

Scanning Electron Microscopy (SEM) for Surface Morphology and Crystal Habit

Scanning Electron Microscopy (SEM) is extensively used to investigate the surface topography and crystal habit of this compound. SEM analysis reveals that the morphology of this compound crystals is highly dependent on the growth conditions, such as reactant concentrations and temperature. researchgate.net

Studies using silica (B1680970) gel as a growth medium have shown that varying the concentration of reactants like barium chloride and oxalic acid leads to a variety of crystal habits. researchgate.net At certain concentrations, well-defined single needles and columnar shapes are formed. researchgate.net In other conditions, these crystals assemble into more complex, three-dimensional hierarchical structures, such as elongated and interconnected spherulites, which can adopt a flower-like appearance. researchgate.net At higher reactant concentrations, the formation of dense fibers has been observed. researchgate.net Temperature also plays a critical role; a decrease in nucleation density is typically observed at higher temperatures, affecting the final crystal size and morphology. researchgate.net

The following table summarizes the observed morphologies of this compound crystals grown in silica gel under different conditions as revealed by SEM studies. researchgate.net

Growth ConditionObserved MorphologyDescription
Low Oxalic Acid (e.g., 0.1 N) / High BaCl₂ (e.g., 0.8 N)Columnar, Single NeedlesFormation of individual, elongated crystals.
Varied Reactant ConcentrationsElongated SpherulitesInterconnected needle-like crystals forming spherical aggregates.
High Reactant Concentration (e.g., >0.6 N)Interconnected SpherulitesTwo or more spherulitic structures grown together.
High Feed Solution Concentration (>3 N)Dense FibersA high density of fibrous crystals.

Transmission Electron Microscopy (TEM) for Nanostructure and Crystal Defects

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the characterization of nanomaterials and the direct visualization of internal features like crystal defects.

TEM analysis has been successfully used to characterize spherical this compound nanoparticles synthesized via a reverse micelle method, confirming their high crystallinity at the nanoscale. researchgate.net While this compound is often used as a precursor to produce other nanomaterials like barium titanate, the direct TEM analysis of its nanostructure is crucial for controlling the properties of the final product. nanoient.orgias.ac.in

Furthermore, TEM is a powerful technique for studying crystal defects, which influence the material's physical and chemical properties. While chemical etching has been used to reveal the presence of dislocations on the faces of this compound dihydrate crystals, TEM can provide direct imaging of such line defects. ias.ac.in High-resolution TEM (HRTEM) can visualize the atomic arrangement within the crystal, allowing for the identification of planar defects such as stacking faults and grain boundaries. acs.orgnih.gov Although specific HRTEM studies focused on defects in this compound are not prevalent, the technique's application to similar perovskite materials derived from oxalate precursors underscores its potential for detailed nanostructural and defect analysis in this compound. acs.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and chemical oxidation states of the elements on the surface of a material. xpssimplified.comthermofisher.com The analysis depth is typically limited to the top 1-10 nanometers. specs-group.com

For this compound, XPS analysis provides quantitative information about the surface elements—Barium (Ba), Carbon (C), and Oxygen (O). High-resolution spectra of the core levels of these elements allow for the determination of their chemical states.

Ba 3d Spectrum: The binding energy of the Ba 3d₅/₂ peak is characteristic of the Ba²⁺ oxidation state. For barium compounds like barium carbonate (BaCO₃), this peak is found at approximately 780.0 eV. xpssimplified.com A similar binding energy would be expected for this compound, confirming the +2 oxidation state of barium.

O 1s Spectrum: The O 1s spectrum is expected to show components corresponding to the oxygen atoms in the oxalate anion (C₂O₄²⁻). By comparing with spectra from related compounds, these would be distinct from oxygen in surface contaminants like hydroxides (O-H) or adsorbed water (H₂O). mdpi.com

C 1s Spectrum: The C 1s spectrum is particularly informative. It can distinguish the carbon atoms in the oxalate group from adventitious carbon contamination on the surface. The oxalate carbon, being bonded to oxygen (O-C=O), will appear at a higher binding energy (typically ~288-289 eV) compared to the graphitic or hydrocarbon carbon contamination peak, which is usually found around 284.8-285.0 eV. mdpi.com

XPS is therefore crucial for verifying the purity of the this compound surface, identifying the chemical states of its constituent elements, and investigating surface modifications or contamination. thermofisher.com

The table below lists the anticipated binding energies for the core levels in this compound, based on data from related compounds and general XPS knowledge.

ElementCore LevelExpected Binding Energy (eV)Information Provided
BariumBa 3d₅/₂~780.0Confirms Ba²⁺ oxidation state.
OxygenO 1s~531-532Corresponds to oxygen in the oxalate (C₂O₄²⁻) group.
CarbonC 1s~288-289Corresponds to carbon in the oxalate (O-C=O) group.
CarbonC 1s~284.8Reference peak from adventitious surface carbon contamination.

Thermodynamic and Kinetic Studies of Barium Oxalate Transformations

Mechanistic Investigations of Thermal Decomposition Pathways of Barium Oxalate (B1200264)

The thermal decomposition of barium oxalate is a complex process involving multiple stages, influenced by experimental conditions. It does not typically decompose in a single step but proceeds through various intermediates, releasing gaseous products before forming a stable final residue.

The thermal degradation of hydrated this compound commences with dehydration. This compound hemihydrate (BaC₂O₄·0.5H₂O) first releases its water of crystallization. akjournals.comcapes.gov.br Studies on similar hydrated oxalates, such as barium titanyl oxalate tetrahydrate, show that dehydration can be a multi-step process itself and may overlap with the initial stages of oxalate group decomposition. acs.org

Following dehydration, the anhydrous oxalate decomposes. The primary gaseous products evolved during this stage are carbon monoxide (CO) and carbon dioxide (CO₂). akjournals.com The decomposition pathway often involves the initial rupture of the C-C bond in the oxalate group. akjournals.com In a vacuum, CO and CO₂ are formed almost simultaneously in the early stages, suggesting they originate from the same chemical process. akjournals.com However, in a nitrogen atmosphere, a key reaction is the decomposition of this compound to barium carbonate, primarily releasing carbon monoxide. scirp.org Some studies report that a portion of the evolved CO can disproportionate into CO₂ and elemental carbon (C). akjournals.com

In more complex systems, such as barium bis-oxalato-oxovanadates(IV), the decomposition also yields CO and CO₂, with the ratio and oxidation of these gases being heavily dependent on the surrounding atmosphere. Analysis of gaseous products, often using techniques like evolved gas analysis (EGA) coupled with mass spectrometry, is crucial for elucidating these intricate reaction pathways.

The decomposition mechanism of this compound is highly sensitive to the surrounding atmosphere and the rate at which it is heated. Studies consistently show that the decomposition pathway differs significantly in vacuum, inert (e.g., nitrogen), and oxidizing (e.g., air or oxygen) atmospheres. akjournals.comakjournals.com

In a nitrogen atmosphere, the decomposition of this compound hemihydrate proceeds via dehydration, followed by oxalate decomposition where some of the evolved carbon monoxide disproportionates, leaving a carbon residue. akjournals.comcapes.gov.br This carbon can then react with the barium carbonate formed at higher temperatures. akjournals.com In contrast, under a CO₂ atmosphere, this carbon formation is completely suppressed. akjournals.comcapes.gov.br In an oxygen-containing atmosphere, the decomposition can become exothermic due to the oxidation of the evolved carbon monoxide to carbon dioxide. This exothermic reaction can accelerate the decomposition, causing it to complete at a lower temperature compared to decomposition in an inert atmosphere.

The heating rate also plays a critical role. Non-isothermal thermogravimetric (TG) analyses conducted at various heating rates (e.g., 5°C, 7°C, and 10°C per minute) show that the decomposition temperatures shift to higher values as the heating rate increases. scirp.orgsemanticscholar.orgresearchgate.net Slower heating rates can provide better resolution of overlapping decomposition steps, whereas faster rates might obscure them. scribd.com Therefore, for accurate kinetic analysis, minimizing thermal gradients by using a slow heating rate is important. scribd.com

The principal solid intermediate product formed during the thermal decomposition of this compound is barium carbonate (BaCO₃). akjournals.comcapes.gov.brscirp.orgcsic.es The decomposition of the oxalate moiety leads directly to the formation of the more stable carbonate:

BaC₂O₄ → BaCO₃ + CO core.ac.uk

This intermediate has been identified through various analytical techniques, including X-ray diffraction (XRD) and infrared spectroscopy (IR). akjournals.comcsic.es In some cases, particularly in the decomposition of complex carboxylates or oxalates, intermediate oxycarbonates may also form. csic.es

Barium carbonate itself is thermally stable and only decomposes at significantly higher temperatures. The final solid product, formed from the decomposition of barium carbonate, is barium oxide (BaO). akjournals.com

BaCO₃ → BaO + CO₂

This final decomposition step occurs at much higher temperatures, with the process being strongly accelerated near the melting point of the carbonate. akjournals.com In the context of producing mixed-oxide ceramics, such as barium titanate (BaTiO₃), the decomposition of this compound is performed in the presence of other oxides like titanium dioxide (TiO₂). In such solid-state reactions, the presence of TiO₂ can lower the decomposition temperature of the intermediate barium carbonate. researchgate.net

The kinetics of the solid-state decomposition of this compound have been investigated using thermogravimetric data, and various methods have been employed to determine key kinetic parameters like the apparent activation energy (Ea). The activation energy provides a measure of the energy barrier that must be overcome for the decomposition reaction to occur and is an important indicator of the material's thermal stability. scirp.orgsemanticscholar.org

Studies using non-isothermal methods, such as the Ozawa and Coats-Redfern methods, have yielded consistent values for the activation energy of the main decomposition step (BaC₂O₄ → BaCO₃). The values are generally found to be high, confirming the significant thermal stability of this compound. scirp.orgresearchgate.net For decomposition in a vacuum, kinetic analysis suggests a diffusion-controlled rate equation, with a calculated activation energy of 189 ± 6 kJ/mol. akjournals.comakjournals.com

The following table summarizes the apparent activation energies reported in different studies.

MethodAtmosphereActivation Energy (Ea)Source(s)
Isothermal, Gas Pressure MeasurementVacuum189 ± 6 kJ/mol akjournals.com, akjournals.com
Ozawa MethodNitrogen187.42 kJ/mol scirp.org, semanticscholar.org, researchgate.net
Coats-Redfern MethodNitrogen185.4 kJ/mol scirp.org, semanticscholar.org, researchgate.net

The positive enthalpy values associated with the process indicate that the decomposition is endothermic in nature. scirp.org

Formation of Intermediate and Final Solid Products (e.g., Barium Carbonate, Barium Oxide)

Phase Transition Studies of this compound Under Extreme Conditions (e.g., High Pressure)

The behavior of this compound under extreme conditions, such as high pressure or heating in a controlled environment, reveals important phase transitions. Thermally induced transitions have been well-documented. This compound hemihydrate (BaC₂O₄·0.5H₂O) transforms to an anhydrous phase, α-BaC₂O₄, upon heating in a vacuum in the temperature range of 383–418 K. researchgate.net Upon further heating, this α-phase undergoes another transition to a high-temperature β-BaC₂O₄ phase. researchgate.net

Studies under high-pressure conditions, particularly combined with X-ray irradiation, have been conducted on several alkaline earth oxalates. For cadmium oxalate, X-ray induced decomposition leads to the formation of cadmium carbonate, but only within a specific pressure window (0.5 to 1 GPa). aip.org However, similar studies on this compound showed a different outcome. At high pressure, monochromatic X-rays were found to cause only a distortion of the electron density distribution in this compound, rather than inducing the formation of new crystalline compounds like barium carbonate or superoxide. aip.org This suggests a higher stability of the this compound structure under these specific high-pressure/irradiation conditions compared to other metal oxalates.

Dissolution Kinetics and Precipitation Dynamics in Complex Systems

The dissolution and precipitation of this compound are fundamental processes in its synthesis and in various applications. The growth kinetics of sparingly soluble salts like this compound have been shown to be governed by a surface reaction mechanism. core.ac.uk The crystal growth rate is often proportional to the square of the relative supersaturation of the solution, indicating a surface-controlled process rather than one limited by bulk diffusion. core.ac.uk

The kinetics of dissolution (etching) of this compound dihydrate crystals have been studied in various acidic etchants like hydrochloric acid (HCl) and nitric acid (HNO₃). ias.ac.inresearchgate.netscirp.org The rate of etching is dependent on the etchant concentration and temperature, following the Arrhenius equation. ias.ac.inresearchgate.net This allows for the calculation of the activation energy for the dissolution process in these specific media. For example, the activation energy for etching in HCl and HNO₃ solutions are found to be similar, suggesting a comparable dissolution mechanism. researchgate.net

In more complex systems, the precipitation dynamics can be carefully controlled. In the co-precipitation synthesis of precursors like barium-strontium titanyl oxalate, the kinetics of the exchange reaction can be governed by the rate of addition of a component like water, which controls the pH and solubility equilibrium. capes.gov.brresearchgate.net The presence of the oxalate ligand during co-precipitation is crucial, as it can act as a buffer and a steric hindrance agent, preventing particle agglomeration and leading to the formation of homogeneous, nano-spherical particles upon subsequent thermal treatment. mdpi.com

Role of Solution Chemistry (e.g., pH, ionic strength) on this compound Crystallization Behavior

The pH of the growth medium has a direct and significant impact on the crystallization process. In gel growth methods, the pH influences the gel structure and the availability of oxalate ions, thereby controlling nucleation and crystal growth. Studies have shown that a lower pH, or more acidic environment, tends to increase the number of nucleation sites. cecri.res.in For instance, in silica (B1680970) gel, the minimum pH at which this compound crystals were observed to form was 3.5. cecri.res.in As the pH of the gel medium increases, a decrease in the number of crystals, often in fibrous form, is observed. researchgate.net At these higher pH values, the resulting crystals may be less transparent and poorly defined, which is attributed to contamination from the silica gel matrix as its structure changes. The gelation time is also pH-dependent, with lower pH gels requiring a longer time to set. cecri.res.in

The concentration of reactants, which directly affects the ionic strength of the solution, is another critical factor. Ionic strength influences the activity of the barium and oxalate ions in solution. mdpi.com An increase in the concentration of the feed solution, such as barium chloride, leads to a higher density of nucleation centers due to the increased availability of barium ions. researchgate.net However, excessively high concentrations can result in the formation of dense, fibrous, or precipitated masses rather than well-defined single crystals. The interplay between reactant concentrations and pH is crucial; for example, the velocity and space constants in the formation of periodic Liesegang rings of this compound decrease as the pH increases, which is linked to the concentration of the inner electrolyte (oxalate ions). ias.ac.in While specific studies quantifying the ionic strength for this compound crystallization are limited, research on analogous compounds like barium sulfate (B86663) demonstrates that ionic strength is a key parameter controlled to ensure constant conditions during kinetic studies. nih.gov

ParameterObservationImpact on CrystallizationSource(s)
pH Minimum pH of 3.5 required for crystallization in silica gel.Defines the threshold for crystal formation. cecri.res.in
Increasing pH leads to a decrease in the number of crystals.Affects nucleation density. researchgate.net
Higher pH results in less transparent, poorly defined crystals.Influences crystal quality and purity.
Gels with lower pH have longer gelation times.Alters the properties of the growth medium. cecri.res.in
Reactant Conc. Increasing BaCl₂ concentration (0.2 N to 1 N) increases nucleation density.Higher ionic concentration enhances the availability of ions for nucleation. researchgate.net
Concentrations above a certain threshold (e.g., 3 N) lead to dense fibers.High supersaturation can favor rapid, less-ordered growth over single crystals.
Nucleation in gel observed to start at feed concentrations above 0.4 N.Indicates a critical concentration threshold for nucleation.

Investigation of Supersaturation and Crystallization Thresholds

Supersaturation is the primary driving force for the nucleation and growth of this compound crystals. It represents a state where the concentration of solute in a solution exceeds its equilibrium solubility. The level of supersaturation dictates the kinetics of crystallization, including the induction period, nucleation rate, and crystal growth rate.

The growth rate of this compound has been found to be directly related to the degree of supersaturation; specifically, it can be proportional to the square of the supersaturation. core.ac.uk This indicates that the growth is likely controlled by a surface reaction mechanism. core.ac.uk Supersaturation itself is a function of reactant concentrations and their diffusion rates within the growth medium. cecri.res.in It can also be influenced by temperature; for example, a gradual decrease in temperature can lead to a controlled increase in supersaturation, which can be beneficial for growing larger, higher-quality crystals. The relationship between supersaturation (S), surface energy (σ), and temperature (T) can be described by the Gibbs-Thomson relation, highlighting the thermodynamic principles governing crystal stability.

Crystallization from a supersaturated solution does not occur instantaneously. A certain energy barrier must be overcome, leading to the concept of a crystallization threshold or a metastable zone. Within this zone, a solution can remain in a supersaturated state for a period of time without forming a solid phase. The upper limit of this metastable zone is the critical supersaturation required to induce nucleation. nih.gov For this compound grown in a gel medium, a crystallization threshold has been observed where nucleation only begins once the concentration of the feed solution surpasses a certain value, such as 0.4 N. The time that elapses before the first appearance of crystals is known as the induction period, which is inversely related to the nucleation rate. Studies on similar sparingly soluble salts like barium sulfate show that a critical supersaturation is often required before crystal growth can be observed. acs.org The induction period and subsequent nucleation can be influenced not only by the level of supersaturation but also by the stoichiometry of the reacting ions in the solution. acs.org

ParameterFinding / ObservationSignificanceSource(s)
Supersaturation (S) Growth rate is proportional to the square of the supersaturation.Suggests a surface-integration-controlled growth mechanism. core.ac.uk
Depends on reactant concentration and diffusion rates.These are key experimental variables to control crystal growth. cecri.res.in
Can be increased by lowering the temperature.Provides a method to control the driving force for crystallization.
Crystallization Threshold A minimum reactant concentration (e.g., >0.4 N BaCl₂) is needed for nucleation.Defines the lower boundary of supersaturation for crystal formation.
Induction Period The time delay before visible crystal appearance.Inversely related to nucleation rate and dependent on supersaturation.
Growth Mechanism The growth of this compound is governed by a surface reaction.Distinguishes it from diffusion-controlled growth in some other oxalates. core.ac.uk

Advanced Material Science Applications and Functionalization of Barium Oxalate

Barium Oxalate (B1200264) as a Precursor for Advanced Ceramic Materials Synthesis

The primary application of barium oxalate in material science is as a chemical precursor for the synthesis of complex oxide ceramics. The controlled thermal decomposition (pyrolysis) of this compound allows for the formation of highly reactive, pure intermediates like barium carbonate and barium oxide, which subsequently react to form multicomponent ceramic phases at temperatures often lower than conventional solid-state routes.

Barium titanate (BaTiO₃) is a cornerstone ferroelectric material with a perovskite structure, indispensable for electronic components such as multilayer ceramic capacitors (MLCCs) and piezoelectric sensors. ias.ac.in The oxalate route is a well-established wet-chemical method for producing high-purity, stoichiometric BaTiO₃ powders. bohrium.com

A significant advancement in this area is the use of a co-precipitated precursor, barium titanyl oxalate (BaTiO(C₂O₄)₂·4H₂O), often abbreviated as BTO. ias.ac.ingoogle.com This method ensures a homogeneous, atomic-level mixing of barium and titanium, which is crucial for forming the desired perovskite phase. researchgate.net Research has demonstrated that the thermal decomposition of BTO can yield phase-pure cubic BaTiO₃ at temperatures as low as 500-600°C. ias.ac.inscientific.net This is a substantially lower formation temperature compared to traditional solid-state reactions of BaCO₃ and TiO₂, which require temperatures exceeding 1200°C. ias.ac.in The evolution of carbon monoxide during BTO decomposition can create a localized reducing atmosphere, which may facilitate the reaction at lower temperatures. ias.ac.in

The calcination conditions of the oxalate precursor directly influence the final properties of the BaTiO₃ powder. For instance, the crystalline phase can be controlled by temperature; cubic BaTiO₃ may form at lower temperatures (e.g., 500-700°C), which transforms into the tetragonal phase upon further heating to higher temperatures. ias.ac.in The final crystallite size of the BaTiO₃ nanoparticles can also be controlled by the decomposition parameters. imp.kiev.ua

Another approach is the "semi-oxalate" method, where this compound is precipitated directly onto the surface of titanium dioxide (TiO₂) particles. researchgate.netresearchgate.netnitrkl.ac.in This technique also promotes intimate mixing of the precursors, leading to the complete transformation to BaTiO₃ at around 900°C, a temperature still lower than conventional routes. researchgate.netresearchgate.netnitrkl.ac.in

The principles of the oxalate precursor method are also applied to the synthesis of related and more complex perovskites. For example, Barium Strontium Titanate (Ba₁₋ₓSrₓTiO₃ or BST) powders can be prepared through the pyrolysis of a co-precipitated barium-strontium titanyl oxalate precursor. capes.gov.br Similarly, the oxalate route is suitable for producing doped BaTiO₃, such as with manganese, by incorporating the dopant during the initial precipitation step. ias.ac.in

Precursor MethodKey FeaturesTypical BaTiO₃ Formation TemperatureReference(s)
Barium Titanyl Oxalate (BTO) Co-precipitation ensures atomic-level mixing of Ba and Ti.500 - 800°C ias.ac.inresearchgate.net
Semi-Oxalate This compound is precipitated onto TiO₂ powder.~900°C researchgate.netresearchgate.netnitrkl.ac.in
Conventional Solid-State Mechanical mixing of BaCO₃ and TiO₂.>1200°C ias.ac.in

This compound is an excellent precursor for producing high-purity barium oxide (BaO) and barium carbonate (BaCO₃), as the oxalate precipitation process is effective at removing impurities. google.com The final product is determined by the atmosphere under which the thermal decomposition is conducted. lew.ro

In an inert atmosphere, such as nitrogen, or under vacuum, this compound decomposes to form barium oxide, carbon monoxide, and carbon dioxide. lew.roscirp.orgcapes.gov.br Thermogravimetric analysis (TGA) shows this decomposition process typically begins at temperatures around 400°C. researchgate.net The reaction can be summarized as: BaC₂O₄(s) → BaO(s) + CO(g) + CO₂(g)

The resulting barium carbonate is a fine, high-purity powder suitable for the manufacturing of electronic-grade ceramics and specialty glasses. The decomposition pathway can be complex, sometimes involving intermediate hydrates or oxycarbonates depending on the specific conditions. researchgate.netresearchgate.netjetir.org

Decomposition AtmospherePrimary Solid ProductTypical Onset Temperature
Inert (Nitrogen, Argon) / VacuumBarium Oxide (BaO)~400°C
Oxidizing (Air) / CO₂Barium Carbonate (BaCO₃)~400°C

Controlled Synthesis of Barium Titanate (BaTiO3) and Related Perovskites

Role of this compound in Catalysis and Photocatalysis Research

The use of this compound in catalysis is primarily as a precursor to catalytically active materials, rather than as a catalyst in its own right.

While not a conventional catalyst support, this compound's decomposition products are catalytically relevant. The thermal decomposition of this compound yields barium oxide (BaO) or barium carbonate (BaCO₃), which can serve as basic catalyst supports. BaO, in particular, is known for its high thermal stability and basicity, making it a suitable support or active catalyst for reactions like NOx storage and reduction. The in-situ generation of BaO from a this compound precursor could facilitate high dispersion of active metal species.

Research has shown that oxalate-based routes are effective for synthesizing complex oxide nanocatalysts. For example, Cr-doped BaTiO₃ nanocatalysts have been synthesized using an oxalate precursor route. acs.org Bimetallic oxalate polymers, such as a 3-D barium(II)/iron(III)-oxalate framework, have been investigated as precursors for creating technologically important metallic composite oxides. scirp.org In another application, a nano-sized barium coordination polymer was synthesized and applied as a heterogeneous catalyst for the production of biodiesel. americanelements.com

Pure this compound, being a wide bandgap material, is not expected to be photoactive under visible light. Research into the photoactivity of this compound systems is not widespread and generally focuses on the properties of materials derived from it. For instance, BaTiO₃, often synthesized from oxalate precursors, is a well-known photocatalyst. Hypothetically, the photoactivity of this compound could be induced through modification, such as by doping with transition metals or by forming composites with known semiconductor photocatalysts like TiO₂ or ZnO. The oxalate ligand itself can participate in photo-induced charge transfer processes within certain metal complexes, a principle that could potentially be explored in modified this compound materials. However, specific studies demonstrating this in this compound systems are limited.

This compound as a Support Material or Active Component in Heterogeneous Catalysis

Integration of this compound in Composite Materials for Specific Functionalities

This compound can be incorporated as a component in composite materials, where its properties, particularly its thermal decomposition, can be harnessed for specific functions.

One application is as a precursor for functional fillers within a polymer matrix. For example, barium titanate particles, known for their high dielectric constant, can be used as fillers to increase the permittivity of polymers for applications in electronics. nippon-chem.co.jp Dispersing this compound or barium titanyl oxalate into a polymer resin, followed by a controlled heat treatment, could lead to the in-situ formation of BaTiO₃ filler particles within the composite. Such composites with high dielectric constants are sought after for embedded capacitor applications. google.com

In the fabrication of ceramics, this compound can serve as a fugitive material. In this process, it is mixed with a primary ceramic powder and then burned out during the high-temperature sintering stage. The decomposition and removal of the this compound particles create a network of controlled porosity within the final ceramic body. This technique is valuable for manufacturing lightweight structural components, thermal insulation, or ceramic filters.

Additionally, this compound has been noted for its ability to improve the hardness of materials like barium titanate, which is beneficial in the capacitor industry. researchgate.net In another advanced application, ceramic-polymer composites containing barium titanate derived from oxalate precursors have been used to create electro-ceramic thin films via selective laser sintering. researchgate.net

Exploration of this compound in Luminescent and Optical Material Development

This compound (BaC₂O₄) has garnered interest in material science for its potential applications in luminescent and optical devices. researchgate.netripublication.com Its properties are being explored through the synthesis and characterization of both pure and doped crystals. This compound is utilized in the synthesis of various luminescent materials and is considered a promising material for pyrotechnic and high-temperature electronic applications. synthetikaeu.cominoe.ro

Research into the growth of this compound single crystals, often using simple gel techniques like the agar (B569324) gel method, has been crucial for characterizing its optical properties. inoe.roresearchgate.net These studies involve the slow and controlled reaction between compounds like barium chloride and oxalic acid within a gel medium. researchgate.net The resulting crystals can be analyzed to understand their optical behavior.

Optical absorption spectra of this compound single crystals have been recorded across wavelength regions from 200 to 800 nm. inoe.roresearchgate.net These analyses reveal that the material is transparent in the visible region between 500 and 800 nm. inoe.roresearchgate.net The study of its absorption spectra indicates the existence of a forbidden indirect transition, a key characteristic in semiconductor and insulator physics. inoe.roresearchgate.net Furthermore, detailed analysis of the relationship between the absorption coefficient and photon energy helps in understanding the role of phonons (lattice vibrations) in the optical absorption process. inoe.ro

Mixed crystals incorporating this compound have also been developed to tune optical properties. For instance, barium mixed magnesium oxalate (BMO) single crystals have been successfully grown and studied. smartsociety.org Spectroscopic analyses of these mixed crystals are essential for confirming the incorporation of the elements and understanding their structural and optical characteristics, which are vital for designing new nonlinear optical devices. smartsociety.org The intensity of nonlinear optical materials, which is crucial for applications like optical data storage and laser technology, depends on factors such as refractive index and absorption coefficient. smartsociety.org Doping this compound crystals with other metal ions, such as in barium doped copper cadmium oxalate, has been shown to alter optical parameters like the energy gap and refractive index. jmaterenvironsci.com

ParameterFindingWavelength RegionReference
TransparencyTransparent in the visible spectrum500 to 800 nm researchgate.net, inoe.ro
Optical TransitionExhibits a forbidden indirect transitionN/A researchgate.net, inoe.ro
Crystal Growth MethodGel technique using agar or silica (B1680970) hydrogelN/A researchgate.net, researchgate.net, smartsociety.org

Application in Energy Storage Research (e.g., as a precursor for battery components)

This compound's role in energy storage is primarily as a precursor material for synthesizing more complex compounds used in electronic and energy applications. While not typically used directly in its raw form for energy storage, its thermal decomposition characteristics make it a valuable starting component.

One area of investigation has been its potential in thermochemical energy storage (TCES). acs.orgresearchgate.net TCES systems utilize reversible chemical reactions to store and release thermal energy. The dehydration and rehydration of salt hydrates is a common mechanism for this purpose. However, studies comparing earth alkali oxalates found that while calcium oxalate shows reversible dehydration-rehydration behavior suitable for TCES, this compound exhibits irreversible behavior. acs.org This irreversibility is linked to its crystal structure, which transitions into a dense network upon dehydration, preventing water vapor from accessing the material for rehydration. acs.org

A more significant application is its use as a precursor for producing barium-containing functional materials, such as barium titanate (BaTiO₃). google.comimp.kiev.ua Barium titanate is a well-known ceramic material with excellent ferroelectric, piezoelectric, and dielectric properties, making it essential for electronic components like multilayer ceramic capacitors. ripublication.comgoogle.combohrium.com The synthesis of BaTiO₃ often involves the thermal decomposition of a barium titanyl oxalate precursor, which can be formed using barium salts and titanium compounds. google.comimp.kiev.ua The properties of the final BaTiO₃ nanopowder are influenced by the conditions under which the barium titanyl oxalate precursor is precipitated. imp.kiev.ua

In the context of lithium-ion batteries, oxalate co-precipitation is a common method for synthesizing cathode material precursors. researchgate.net This process involves precipitating transition metals as insoluble oxalates to create a homogeneous precursor powder. researchgate.net While this method is widely studied for precursors containing nickel, cobalt, and manganese, the direct, large-scale application of this compound as a primary precursor for mainstream lithium-ion battery cathodes is less common. However, the underlying principle of using oxalates to create complex oxides is well-established and could be applied to develop barium-doped or barium-containing battery materials. researchgate.netgoogle.com For example, lithium oxalate itself is a key precursor for lithium carbonate, a fundamental component in lithium-ion batteries. wiseguyreports.com

Application AreaRole of this compoundKey Outcome/FindingReference
Thermochemical Energy Storage (TCES)Direct use as storage mediumFound to have irreversible (de)hydration behavior, making it unsuitable for this application. acs.org
Barium Titanate (BaTiO₃) SynthesisPrecursor material (as barium titanyl oxalate)Thermal decomposition yields BaTiO₃ powder for use in electronic components like capacitors. google.com, imp.kiev.ua
Lithium-Ion Battery CathodesPotential precursor for doped materialsThe oxalate co-precipitation route is a standard method for cathode precursors; potential for creating barium-doped materials. google.com, researchgate.net

Utilization of this compound in Environmental Remediation Technologies (e.g., heavy metal immobilization, sulfate (B86663) sampling)

The low solubility of this compound in water is a critical property that underpins its utility in environmental remediation technologies. inoe.roresearchgate.net These applications often focus on the immobilization of contaminants by converting them into less mobile and less bioavailable forms.

Heavy Metal Immobilization: The principle of immobilization involves altering the chemical form of a contaminant in soil or water to reduce its hazard. Barium itself can be a contaminant, and its remediation can involve in-situ immobilization. wiredchemist.com The low solubility of certain barium salts, including this compound, means that converting soluble barium compounds into these forms effectively immobilizes the metal. ccme.ca

More broadly, the oxalate anion (C₂O₄²⁻) can be used to precipitate various heavy metals from contaminated solutions or soils, forming insoluble metal oxalates. nih.govnih.gov This process is a recognized mechanism in bioremediation, where certain fungi produce and excrete oxalate to detoxify their environment by converting soluble heavy metals into insoluble crystals. nih.gov While the focus is often on the oxalate anion itself, the use of a specific salt like this compound would be less direct for immobilizing other heavy metals, as it would introduce barium into the system. The primary application in this context is the immobilization of barium itself. wiredchemist.comccme.ca

Sulfate Sampling and Analysis: In environmental analysis, determining the concentration of sulfate (SO₄²⁻) in water samples is a common requirement. sigmaaldrich.comtdl.org A standard method for this analysis is turbidimetry, which relies on the precipitation of sulfate ions as highly insoluble barium sulfate (BaSO₄). sigmaaldrich.comtdl.org In this method, a barium salt, typically barium chloride, is added to an acidified water sample. sigmaaldrich.com The sulfate ions present react with the barium ions to form a fine precipitate of barium sulfate. The resulting turbidity (cloudiness) of the solution is proportional to the original sulfate concentration and can be measured with a photometer. sigmaaldrich.com

While barium chloride is the common reagent, the underlying principle is the reaction between Ba²⁺ and SO₄²⁻. This compound's low solubility would make it an unsuitable direct reagent for this process, as it would not readily provide the necessary Ba²⁺ ions in solution. However, this highlights the fundamental chemistry of barium salts in environmental precipitation reactions. Ion chromatography is another advanced method for analyzing anions like sulfate in environmental samples, sometimes requiring pre-treatment steps to remove interfering ions, which can involve precipitation reactions. unil.ch

TechnologyMechanismRole of Barium/Oxalate ChemistryReference
Heavy Metal ImmobilizationPrecipitation of insoluble saltsSoluble barium can be immobilized by converting it to insoluble this compound. The oxalate anion can precipitate other heavy metals. wiredchemist.com, ccme.ca, nih.gov
Sulfate Analysis (Turbidimetry)Precipitation of barium sulfateBarium ions (typically from BaCl₂) react with sulfate ions to form a BaSO₄ precipitate, allowing for quantitative measurement based on turbidity. sigmaaldrich.com, tdl.org

Theoretical and Computational Studies of Barium Oxalate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in understanding the fundamental electronic properties and chemical bonding within barium oxalate (B1200264).

DFT calculations are employed to determine the electronic band structure and density of states (DOS) of barium oxalate, which are crucial for understanding its conductivity and optical properties. While detailed studies specifically on this compound are not widely published, data from computational materials science databases provide foundational information. For instance, calculations on a hydrated form of this compound (this compound hydrate (B1144303), BaH₂C₂O₅) have been performed. It is important to note that semi-local DFT methods, commonly used for such calculations, tend to underestimate the band gap of materials. materialsproject.org

In related systems, such as barium titanate (BaTiO₃), for which this compound is a common precursor, DFT calculations have been used extensively. materialsproject.org For example, first-principles calculations on the cubic phase of BaTiO₃ reveal the nature of its bonding, showing a mix of ionic character between the barium atom and the titanate group, and covalent bonding within the TiO₃ entities. researchgate.net The analysis of projected density of states (PDOS) in these systems helps to identify the contributions of different atomic orbitals (e.g., Ba, Ti, O) to the valence and conduction bands. researchgate.net Similar approaches applied to this compound would elucidate the orbital contributions of Ba²⁺, and the C and O atoms of the oxalate anion (C₂O₄²⁻) to its electronic structure. Such studies would likely confirm the predominantly ionic nature of the Ba-O bond.

Table 1: Calculated Lattice Parameters for this compound Hydrate (Primitive Cell)

Parameter Value (Å)
a 6.535
b 6.535
c 7.033

(Data sourced from the Materials Project, noting that calculated cell volumes are often overestimated. materialsproject.org)

DFT calculations are highly effective in predicting the vibrational frequencies of a compound, which can then be correlated with experimental infrared (IR) and Raman spectra. acs.orgrsc.org This correlation aids in the precise assignment of spectral bands to specific molecular motions, such as stretching and bending of bonds.

For metal oxalates, DFT has been successfully used to predict vibrational spectra for various polyhydrates of calcium oxalate, helping to interpret complex experimental results. academie-sciences.fr In studies of actinide-oxalate complexes, DFT calculations have reproduced the splitting of C=O stretching vibrations observed in Raman spectra, attributing it to the asymmetry between different oxalate groups within the coordination sphere. osti.gov

In the context of this compound, DFT can predict key vibrational modes. For instance, the characteristic C=O stretching vibration in the oxalate ion is a key feature. Experimental Fourier-Transform Infrared (FTIR) spectroscopy identifies this stretch at approximately 1630 cm⁻¹. DFT calculations can refine this assignment and predict other modes, such as C-C stretching and O-C-O bending vibrations. osti.govresearchgate.net

Table 2: Key Vibrational Modes in Metal Oxalates and Their Typical Wavenumber Ranges

Vibrational Mode Typical Wavenumber (cm⁻¹) Method of Observation
O-H Stretching (of hydrate water) 3600–3200 IR / Raman
C=O Stretching 1750–1550 IR / Raman
C-O Stretching 1480–1440 IR / Raman
C-C Stretching 915–905 Raman
O-C-O Bending 910–860 Raman

(Data compiled from studies on various metal oxalates. acs.orgosti.govresearchgate.net)

Elucidation of Electronic Properties and Band Structure

Molecular Dynamics (MD) Simulations for Crystal Growth and Dissolution Processes

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. This approach provides atomistic-level insights into complex processes like crystallization from solution and dissolution.

While direct MD simulation studies focusing exclusively on this compound are scarce, extensive research on the crystallization of barium sulfate (B86663) (BaSO₄), often in the presence of oxalate ions, provides significant transferable knowledge. researchgate.netajsonline.org These simulations model the interface between the crystal surface and a supersaturated aqueous solution. A key finding is the presence of an ordered layer of water molecules on the crystal surface. acs.org For an ion to integrate into the crystal lattice, it must first shed its hydration shell (desolvation), a process that creates an energy barrier and is often the rate-limiting step in crystal growth. acs.org

MD simulations have shown that adsorbed ions on the crystal surface can assist in this desolvation process, thereby influencing the crystal's growth rate and morphology. acs.org In the BaSO₄ system, oxalate anions have been identified as inhibitors of both nucleation and growth. researchgate.net MD simulations can model how these oxalate ions adsorb onto the barium sulfate surface, potentially blocking active growth sites like kinks and steps, thus hindering the integration of Ba²⁺ and SO₄²⁻ ions. researchgate.net Similar MD studies on this compound would model the interaction of Ba²⁺ and C₂O₄²⁻ ions with the growing crystal surfaces, elucidating the specific mechanisms of nucleation and crystal habit modification under various solution conditions.

Computational Modeling of Surface Reactivity and Adsorption Phenomena

The interaction of ions and molecules with the surfaces of this compound is critical in processes ranging from crystal growth inhibition to its use as a precursor in materials synthesis. Computational modeling, using both molecular mechanics and quantum chemical methods, can predict the energetics and geometry of surface adsorption.

Studies on related systems provide a framework for understanding these phenomena. For example, molecular modeling has been used to investigate the adsorption of phosphonate-based scale inhibitors onto barium sulfate surfaces. acs.org These simulations calculate the replacement energy when an inhibitor molecule displaces water from the mineral surface and can predict which crystal faces are most favorable for adsorption. acs.org

Similarly, the adsorption of oxalate on the surfaces of minerals like rutile (TiO₂) has been studied using a combination of spectroscopic methods and quantum-chemical calculations. researchgate.net These studies suggest that oxalate adsorbs via inner-sphere complexation, forming covalent bonds with the surface metal atoms. researchgate.net For this compound, computational models could be used to investigate its surface reactivity, such as the adsorption of water, organic modifiers, or reactant species in precursor-based syntheses. Such models would predict the most stable adsorption sites and binding energies, offering a molecular-level explanation for its surface chemistry. osti.govusda.gov

Thermodynamic Predictions of Phase Stability and Reaction Enthalpies

Computational methods can predict the thermodynamic properties of materials, including their phase stability under different conditions and the enthalpies of reaction. This is particularly relevant for understanding the decomposition of this compound and its transformation into other compounds like barium carbonate (BaCO₃) and barium oxide (BaO).

Thermogravimetric analysis (TGA) shows that this compound decomposes in distinct steps. capes.gov.brresearchgate.net In an inert atmosphere, this typically involves the formation of barium carbonate as an intermediate, which then decomposes to barium oxide at higher temperatures. capes.gov.br Computational models can be used to calculate the reaction enthalpies (ΔH) for these decomposition steps.

Table 3: Theoretical Decomposition Pathway of this compound in an Inert Atmosphere

Reaction Step Chemical Equation
Step 1 BaC₂O₄ → BaCO₃ + CO
Step 2 BaCO₃ → BaO + CO₂

(Based on experimental thermal decomposition studies. )

Furthermore, thermodynamic modeling is crucial for understanding the synthesis of materials where this compound is a precursor, such as in the formation of barium titanate (BaTiO₃). acs.org By constructing Eh-pH (Pourbaix) diagrams for the Ba-Ti-C-H₂O system, researchers can predict the thermodynamic stability fields for BaTiO₃, BaCO₃, and other phases as a function of temperature and pH. acs.org These models show that while BaTiO₃ formation is favorable under alkaline conditions, the stability of BaCO₃, which can form from the oxalate precursor, is a critical competing factor that must be managed. acs.org The Van't Hoff equation is often used in these models to relate the temperature dependence of equilibrium constants to the reaction enthalpy. mdpi.com

Advanced Analytical Chemistry Methodologies for Barium Oxalate Characterization

Development of Spectrophotometric and Chromatographic Methods for Oxalate (B1200264) Detection and Quantification

Spectrophotometric and chromatographic techniques are fundamental in the detection and quantification of the oxalate component of barium oxalate.

Spectrophotometry , a method based on the absorption of light by a colored compound, offers a viable route for oxalate determination. mdpi.com While direct spectrophotometry of this compound is challenging due to its insolubility, indirect methods can be employed. americanelements.com One approach involves the catalytic effect of oxalate on certain chemical reactions, where the change in color of a reactant is measured. core.ac.uk For instance, a spectrophotometric titration method has been developed for the determination of oxalic acid by its reaction with hexavalent chromium in the presence of a manganese(II) catalyst. core.ac.uk The decrease in absorbance of the Cr(VI) solution is proportional to the oxalate concentration. core.ac.uk Spectrophotometric methods are valued for their simplicity and cost-effectiveness. core.ac.uk

Chromatography , particularly ion chromatography (IC), is a powerful technique for separating and quantifying ions, including oxalate. metrohm.comunil.ch IC is a highly sensitive and accurate method for oxalate determination. mdpi.com A significant challenge in the chromatographic analysis of oxalate is the interference from other anions, notably sulfate (B86663), which often has a similar retention time. nih.govresearchgate.net To overcome this, a common strategy involves the precipitation of sulfate ions by adding barium chloride to the sample before analysis, effectively removing the interference. nih.gov High-performance liquid chromatography (HPLC) is another widely used method for oxalate quantification due to its high sensitivity, accuracy, and versatility. mdpi.com Gas chromatography (GC) has also been utilized for oxalate analysis, often involving a derivatization step to convert oxalic acid into a more volatile ester for detection. nih.gov

Analytical Method Principle Common Application for Oxalate Key Findings/Advantages
Spectrophotometry Measures the absorption of light by a colored substance. mdpi.com Indirect quantification of oxalate through its effect on a color-forming reaction. core.ac.uk Simple, cost-effective, and suitable for trace-level determination. core.ac.uktubitak.gov.tr
Ion Chromatography (IC) Separates ions based on their affinity to an ion-exchange resin. unil.ch Direct quantification of oxalate in various matrices. nih.govresearchgate.net High sensitivity and accuracy; can be modified to eliminate interferences. mdpi.comnih.gov
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their interaction with a stationary phase under high pressure. mdpi.com Widely used for the determination of oxalates due to its reliability. mdpi.com High sensitivity, accuracy, and versatility. mdpi.com
Gas Chromatography (GC) Separates volatile compounds in the gas phase. nih.gov Analysis of oxalate after conversion to a volatile derivative. nih.gov Provides a specific and sensitive method for oxalate determination. nih.gov

Electrochemical Methods for In-Situ Monitoring of this compound Formation and Transformation

Electrochemical methods offer the significant advantage of in-situ monitoring, allowing for the real-time study of the formation and transformation of this compound as it occurs. These techniques are sensitive to changes in the chemical environment and can provide valuable kinetic and mechanistic information.

The precipitation of this compound involves the reaction between barium ions (Ba²⁺) and oxalate ions (C₂O₄²⁻). Monitoring the concentration of these ions in solution using ion-selective electrodes or other electrochemical sensors can track the progress of the precipitation reaction. This allows for the determination of reaction rates and the influence of various parameters such as pH, temperature, and reactant concentrations on the formation of this compound. akjournals.com

While direct electrochemical studies specifically on this compound are not extensively detailed in the provided results, the principles can be inferred from studies on similar systems. For instance, electrochemical methods are used to study the crystallization and dissolution kinetics of other sparingly soluble oxalates. acs.org The change in conductivity of the solution as ions are consumed during precipitation can also be monitored to follow the reaction progress.

Coupled Techniques for Comprehensive Material Characterization (e.g., TG-MS, XRD-DSC)

To obtain a comprehensive understanding of the properties and thermal behavior of this compound, coupling different analytical techniques is essential. This approach allows for simultaneous or sequential analysis, providing complementary information that a single technique cannot offer.

Thermogravimetric Analysis-Mass Spectrometry (TG-MS) is a powerful coupled technique that provides information about the thermal stability of a material and the identity of the gaseous products evolved during its decomposition. As this compound is heated, it undergoes a series of decomposition steps. Thermogravimetric analysis (TGA) measures the change in mass as a function of temperature, identifying the temperatures at which these decomposition events occur. ias.ac.inscribd.com Mass spectrometry (MS) simultaneously analyzes the gases released at each decomposition stage. For this compound, TGA shows distinct weight loss steps corresponding to dehydration and subsequent decomposition to barium carbonate and then barium oxide. ias.ac.incapes.gov.br The coupled MS identifies the evolved gases as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). capes.gov.br This combination provides a detailed mechanism of the thermal decomposition process. capes.gov.br

X-ray Diffraction-Differential Scanning Calorimetry (XRD-DSC) is another valuable coupled technique. X-ray diffraction (XRD) provides information about the crystallographic structure of a material, while Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions. capes.gov.br By performing these analyses simultaneously as a function of temperature, changes in the crystal structure of this compound can be correlated with endothermic or exothermic events. For example, the dehydration of this compound hemihydrate (BaC₂O₄·0.5H₂O) to anhydrous α-BaC₂O₄ can be observed by both a change in the XRD pattern and a corresponding endothermic peak in the DSC curve. nih.gov Further heating leads to the decomposition of the oxalate, which is also associated with distinct thermal events and changes in the crystalline phases present. capes.gov.br

Coupled Technique Information Provided Application to this compound
TG-MS Mass loss as a function of temperature and identification of evolved gases. scribd.comcapes.gov.br Elucidation of the thermal decomposition mechanism, including dehydration and breakdown into barium carbonate and barium oxide, by identifying the evolved H₂O, CO, and CO₂. ias.ac.incapes.gov.brcapes.gov.br
XRD-DSC Changes in crystal structure correlated with thermal events (heat flow). capes.gov.br Studying phase transitions, such as dehydration and decomposition, by linking changes in the crystal lattice with endothermic or exothermic processes. capes.gov.brnih.gov

Advanced Micro-Spectroscopic Imaging for Spatial Distribution Analysis

Advanced micro-spectroscopic imaging techniques are crucial for understanding the spatial distribution and heterogeneity of this compound within a sample. These methods provide chemical information on a microscopic scale, revealing how the compound is distributed and associated with other components.

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) is a widely used technique for high-resolution imaging and elemental analysis. SEM provides detailed images of the surface morphology, showing the size and shape of this compound crystals or particles. wustl.edu The coupled EDS analyzes the X-rays emitted from the sample when bombarded by the electron beam, providing an elemental composition map of the imaged area. This allows for the identification and spatial mapping of barium and carbon/oxygen, confirming the location of this compound. wustl.edu For instance, SEM-EDS has been used to investigate the patchy distribution of this compound within thin films. wustl.edu

Vibrational spectroscopic imaging , such as Fourier-Transform Infrared (FTIR) micro-spectroscopy, provides chemical maps based on the characteristic vibrational spectra of molecules. optica.org By collecting an FTIR spectrum at each pixel of an image, it is possible to visualize the distribution of specific chemical species. optica.org This technique can be used to identify the presence of oxalate groups and map their location within a complex matrix, such as in paint cross-sections or biological tissues. amolf.nlresearchgate.net Attenuated Total Reflection (ATR)-FTIR imaging is particularly useful for analyzing the surface of samples and can reduce spectral artifacts. nih.gov

These advanced imaging techniques are invaluable for applications where the spatial arrangement of this compound is critical, such as in the study of precipitate formation in flow conditions or its distribution within composite materials. aip.org


Table of Compounds

Environmental Fate and Geochemical Cycling Studies Involving Barium Oxalate

Investigation of Barium Oxalate (B1200264) Formation in Geochemical Environments

The formation of barium oxalate in geochemical settings is primarily a result of precipitation reactions when aqueous barium ions (Ba²⁺) encounter oxalate ions (C₂O₄²⁻). Barium enters the environment naturally through the weathering of rocks and minerals where it is found in small, widely distributed amounts. cdc.gov While barium sulfate (B86663) and barium carbonate are more commonly discussed as the primary sinks for barium in the environment due to the abundance of sulfate and carbonate ions, barium also forms salts of low solubility with oxalate. who.intcdc.gov

The conditions for this compound formation have been studied in laboratory settings that simulate natural environments. Experiments using silica (B1680970) hydrogel as a medium have demonstrated the periodic crystallization of this compound through the reaction of barium chloride and oxalic acid. ias.ac.in These studies investigate how factors such as reactant concentrations, pH, and temperature influence the formation, spacing, and morphology of the resulting crystals. ias.ac.in For instance, an increase in the concentration of the outer electrolyte (e.g., BaCl₂) was found to increase the velocity of ring formation in the gel, while changes in pH affected the hardness of the gel and the diffusion rate of the ions. ias.ac.in

Further studies on crystal growth in agar (B569324) and silica gels have explored the mechanisms leading to different crystal structures, such as needles and spherulites. researchgate.netias.ac.in The concentration of the reactant solutions and the temperature were found to be critical parameters; for example, a decrease in nucleation density was observed at higher temperatures due to the increased aqueous solubility of this compound. researchgate.net These laboratory investigations provide insights into the fundamental processes that could lead to the formation of this compound deposits in porous geochemical matrices like soils and sediments.

Table 1: Experimental Conditions for this compound Crystal Growth in Gel Media

ParameterObservationReference
Reactant ConcentrationIncreased concentration of outer electrolyte (BaCl₂) enhances the diffusion rate and velocity of crystal formation. Dense fibers were observed at higher feed solution concentrations. ias.ac.inresearchgate.net
pHAffects gel hardness and ion diffusion rates. Lower pH leads to softer gels and faster diffusion, resulting in greater spacing between crystal rings. ias.ac.in
TemperatureHigher temperatures increase the solubility of this compound, leading to a decrease in nucleation density. researchgate.net
Reactant ArrangementInterchanging reactants (e.g., placing oxalic acid in the gel and BaCl₂ as the outer solution) can result in precipitate and spherulites instead of well-defined rings. ias.ac.inresearchgate.net

Role of this compound in Radionuclide Immobilization Research (e.g., radium)

The immobilization of radionuclides in the environment is a critical area of research for the management of radioactive waste. igdtp.euservice.gov.uk The formation of low-solubility solid solutions is a key mechanism for sequestering hazardous radionuclides. Due to the chemical similarities between barium (Ba²⁺) and radium (Ra²⁺), particularly their ionic radii, barium compounds are often studied as analogues for radium behavior and as potential carrier phases for its immobilization. researchgate.netacs.org The formation of (Ba,Ra)SO₄ solid solutions (barite) is a well-documented and important mechanism for radium retention. acs.orgresearchgate.net

While research has predominantly focused on barium sulfate, the principle of co-precipitation suggests that this compound could also play a role in immobilizing radium. Oxalate precipitation is a widely used method in actinide research for separating and converting elements like thorium and plutonium to their oxides. science.gov Given that barium can act as a carrier for radium, the precipitation of this compound in an environment containing dissolved radium could lead to the formation of a (Ba,Ra)C₂O₄ solid solution, effectively sequestering radium from the aqueous phase. fas.org

The effectiveness of this immobilization would depend on the relative concentrations of competing anions like sulfate and carbonate, and on the local geochemical conditions such as pH. cdc.gov Organic complexants, including oxalate, are known to influence the solubility and sorption of radionuclides. service.gov.uk Therefore, in specific microenvironments where oxalate is present, such as those influenced by biological activity, the formation of this compound could serve as a viable pathway for the natural attenuation and immobilization of radium.

Biogeochemical Interactions Leading to this compound Precipitation or Dissolution

Biogeochemical processes, driven by plants and microorganisms, can significantly influence the cycling of barium and the formation of this compound. Plants, in particular, are known to produce and accumulate biominerals, with calcium oxalate being the most common. cas.cn However, studies have shown that some plants can also sequester other elements, including strontium and barium, in oxalate crystals. cas.cn

Research on four species of Acacia has demonstrated the formation of biominerals containing strontium and barium, including strontium and barium sulfate as well as what is presumed to be this compound, within their tissues. cas.cn This biomineralization is considered a potential mechanism for the detoxification of these elements by the plant. science.govcas.cn

Microorganisms also play a crucial role. Fungi are known to release oxalate, which can react with metals in the soil solution to form metal oxalate minerals. amazonaws.com For example, the decomposition of cacti by microorganisms leads to the crystallization of various minerals, including magnesium and calcium oxalates, from elements released during decay. amazonaws.com The presence of fungal hyphae on these crystals suggests a direct biological influence on their formation. amazonaws.com Similar processes could lead to the precipitation of this compound in barium-rich environments. Furthermore, bacteria can influence mineral stability. The oxidation of oxalates by certain bacteria can cause a local increase in pH, which in turn can promote the precipitation of other minerals like carbonates. nih.gov Conversely, acidic conditions created by other microbial processes could lead to the dissolution of this compound, as its solubility increases with decreasing pH. who.int

Long-Term Stability Studies of this compound in Diverse Environmental Matrices

The long-term stability of a mineral in an environmental matrix is crucial for its role as a permanent sink for elements. This compound is characterized as a salt with very low solubility in water, a property that contributes to its persistence in the environment. who.int Its solubility, however, increases in acidic conditions. who.int This suggests that in neutral to alkaline soils and sediments, this compound would be relatively stable, while in acidic environments, it would be more prone to dissolution.

Thermal stability studies provide further insight into the robustness of the compound. Thermogravimetric analysis (TGA) of this compound shows that it is stable up to several hundred degrees Celsius. scirp.org The decomposition process typically begins with the loss of water of crystallization, followed by the decomposition of the oxalate ion at higher temperatures (e.g., in the range of 408.7–558°C), ultimately yielding barium oxide at very high temperatures (beyond 992°C). ias.ac.inscirp.org This high thermal stability indicates that this compound is not susceptible to degradation under typical ambient environmental temperatures.

While direct, long-term field studies on this compound stability in diverse environmental matrices are not extensively documented, the known stability of natural oxalate patinas on various materials provides an analogue. proyectopatrimonio.info The persistence of these oxalate layers in a range of environments suggests that metal oxalates, including this compound, can be stable geological phases over extended periods, particularly in environments buffered from significant pH fluctuations.

Future Research Directions and Emerging Paradigms in Barium Oxalate Scholarship

Exploration of High-Entropy Oxalate (B1200264) Systems Incorporating Barium

A promising area of future research is the exploration of high-entropy oxalate systems that include barium. High-entropy materials, which consist of multiple principal elements in near-equimolar ratios, often exhibit unique and enhanced properties compared to conventional materials. By incorporating barium into a multi-component oxalate structure, researchers can potentially tailor properties such as thermal stability, and electronic characteristics. scirp.org

The synthesis and characterization of these complex oxalates will require advanced synthetic methodologies and high-throughput screening techniques. The investigation into the crystallographic structures and phase behavior of barium-containing high-entropy oxalates will be crucial for understanding their structure-property relationships. Such research could lead to the discovery of novel materials with applications in catalysis, energy storage, and advanced ceramics.

Development of Machine Learning Models for Predicting Barium Oxalate Synthesis Outcomes

The integration of machine learning (ML) is set to revolutionize the synthesis of this compound and related compounds. arxiv.org By training algorithms on large datasets of experimental parameters and outcomes, ML models can predict the optimal conditions for synthesizing this compound with desired characteristics, such as particle size, morphology, and purity. acs.org This data-driven approach can significantly accelerate the discovery and optimization of synthetic routes, reducing the need for extensive trial-and-error experimentation. arxiv.org

Predictive models can be developed to understand the complex interplay of factors like precursor concentrations, temperature, pH, and mixing dynamics on the final product. nih.govresearchgate.net These models can also aid in predicting the formation of different polymorphs or hydrated forms of this compound. The application of ML in this area is expected to lead to more efficient and reproducible synthesis protocols, which is critical for both fundamental research and industrial applications. researchgate.net

Advanced In-Situ Characterization Techniques for Dynamic Processes

Understanding the dynamic processes involved in the formation and transformation of this compound is key to controlling its properties. Advanced in-situ characterization techniques are becoming indispensable for observing these processes in real-time. Techniques such as in-situ X-ray diffraction (XRD) and neutron diffraction can provide invaluable information on the crystallographic changes that occur during precipitation, dehydration, and thermal decomposition. nih.govresearchgate.net

For instance, in-situ XRD has been used to study the thermal decomposition of this compound hemihydrate and the subsequent formation of its anhydrous polymorphs. nih.govresearchgate.net Future research will likely involve the use of more sophisticated in-situ techniques, such as transmission electron microscopy (TEM) with environmental cells, to visualize nucleation and growth at the nanoscale. researchgate.net These advanced characterization methods will provide a deeper understanding of the reaction mechanisms and kinetics, enabling more precise control over the synthesis process.

Sustainable and Circular Economy Approaches in this compound Synthesis and Utilization

In line with global trends towards sustainability, future research on this compound will increasingly focus on green chemistry principles and circular economy concepts. nih.goveit-campus.eu This includes the development of more environmentally benign synthesis routes that minimize waste and energy consumption. tandfonline.com Researchers are exploring the use of renewable precursors and greener solvents to reduce the environmental footprint of this compound production. nih.gov

Furthermore, the concept of a circular economy encourages the recycling and reuse of materials. iscc-system.org In the context of this compound, this could involve developing methods to recover barium from waste streams and convert it into valuable oxalate products. For example, barium from industrial byproducts could potentially be precipitated as this compound, which can then be used as a precursor for other barium-containing materials like barium titanate. mdpi.comnippon-chem.co.jp This approach not only reduces waste but also creates a more sustainable and economical materials cycle. europa.euresearchgate.net

Interdisciplinary Collaboration on this compound-Related Challenges

Addressing the complex challenges and opportunities in this compound research will require a high degree of interdisciplinary collaboration. The convergence of expertise from materials science, chemistry, physics, and data science will be essential for making significant breakthroughs. For instance, materials scientists can contribute their knowledge of structure-property relationships, while chemists can develop novel synthetic strategies.

Physicists can provide insights into the fundamental physical properties of this compound, and data scientists can develop the computational models needed to predict and optimize its synthesis and performance. acs.org Collaborative efforts will be crucial for tackling multifaceted problems such as designing new high-entropy oxalates, developing predictive ML models, and implementing sustainable production processes. Such interdisciplinary synergy will undoubtedly accelerate innovation in the field of this compound and its applications.

Q & A

Q. What experimental protocols are recommended for the safe handling and disposal of barium oxalate in laboratory settings?

this compound requires strict safety measures due to its toxicity. Researchers should:

  • Use PPE (gloves, lab coats, safety goggles) and work in fume hoods to avoid inhalation or skin contact .
  • Neutralize waste with calcium hydroxide to precipitate barium ions before disposal, followed by filtration and treatment of residual solutions .
  • Store separately from acids to prevent unintended reactions (e.g., HCl generates toxic gases) .

Q. How can this compound be synthesized with high purity for crystallographic studies?

A gel-mediated crystallization method is widely used:

  • Dissolve barium chloride and sodium oxalate in agar gel (1–2% w/v) at 60–80°C.
  • Allow slow diffusion at controlled pH (4–6) to form monoclinic crystals.
  • Characterize purity via XRD (peaks at 2θ = 14.5°, 29.3°) and FTIR (C=O stretching at 1,630 cm⁻¹) .

Q. What analytical techniques are critical for quantifying this compound in mixed salt systems?

Use gravimetric and spectroscopic methods:

  • Gravimetric : Precipitate as BaSO₄ after oxidative decomposition (heating with H₂SO₄) .
  • Spectrophotometric : Measure absorbance at 420 nm using flame atomic absorption spectroscopy (AAS) calibrated with standard solutions .

Advanced Research Questions

Q. How do decomposition kinetics of this compound vary under inert vs. oxidative atmospheres?

Thermogravimetric analysis (TGA) under nitrogen and oxygen reveals distinct pathways:

  • N₂ atmosphere : Two-step decomposition (BaC₂O₄ → BaCO₃ → BaO) with activation energy (Eₐ) of 120–150 kJ/mol via Flynn-Wall-Ozawa model .
  • O₂ atmosphere : Direct oxidation to BaO and CO₂, with lower Eₐ (~90 kJ/mol) due to catalytic effects .
AtmosphereDecomposition PathwayEₐ (kJ/mol)ΔS (J/mol·K)
N₂BaC₂O₄ → BaCO₃ → BaO135 ± 10-220 ± 15
O₂BaC₂O₄ → BaO + 2CO₂92 ± 8-180 ± 10

Q. What strategies resolve contradictions in reported thermodynamic properties of this compound?

Discrepancies in ΔH (enthalpy) and solubility data often arise from:

  • Impurity interference : Use high-purity reagents (≥99.999%) and validate via ICP-MS .
  • Methodological bias : Cross-validate calorimetric (e.g., DSC) and computational (DFT) results .
  • pH dependency : Solubility increases under acidic conditions due to oxalate protonation; report pH explicitly .

Q. How can computational modeling predict the coordination behavior of this compound in novel materials?

Density Functional Theory (DFT) simulations are effective:

  • Optimize geometry using B3LYP/6-31G(d) basis sets for C/O and LANL2DZ for Ba.
  • Analyze bond angles (C-O-Ba ~110°) and charge distribution to explain stability in perovskite precursors (e.g., BaTiO₃ synthesis) .

Data Contradiction and Reproducibility

Q. Why do gel-mediated synthesis methods yield inconsistent crystal morphologies?

Variability stems from:

  • Gel concentration : Higher agar density (>2%) restricts diffusion, producing smaller crystals.
  • Temperature gradients : Isothermal conditions (25°C ± 1°C) improve reproducibility .
  • Counterion effects : Replace Na⁺ with NH₄⁺ to reduce ionic strength and enhance crystal growth .

Q. How should researchers address discrepancies in reported FTIR spectra of this compound?

Ensure consistent sample preparation:

  • Use KBr pellets with <1% sample loading to avoid peak broadening.
  • Compare with reference spectra from databases (e.g., NIST Chemistry WebBook) .

Methodological Best Practices

Q. What experimental controls are essential for studying this compound’s role in pyrotechnic compositions?

  • Include magnesium-free controls to isolate barium’s emission spectra (green color at 505 nm).
  • Monitor thermal stability via DSC to exclude unintended exothermic reactions .

Q. How can synchrotron XRD enhance structural analysis of this compound polymorphs?

High-resolution synchrotron data (λ = 0.5–1.0 Å) resolves subtle lattice distortions:

  • Assign space groups (e.g., P2₁/c for monoclinic phase) via Rietveld refinement.
  • Detect trace impurities (<0.1%) using peak deconvolution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.